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Core Science & Biosynthesis

Foundational

Synthesis of 2,5-Dibromofuran-3-carbaldehyde

An In-Depth Technical Guide to the Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromofuran-3-carbaldehyde, a valuable heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromofuran-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The furan scaffold is a cornerstone in the development of pharmacologically active molecules, prized for its unique electronic properties and its role as a bioisostere for other aromatic systems.[1][2] This document focuses on the Vilsmeier-Haack reaction, the predominant and most effective method for the formylation of the 2,5-dibromofuran nucleus. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the significance of this compound as a versatile intermediate for further chemical elaboration. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, field-tested insights.

Introduction: The Strategic Importance of Furan Aldehydes

The introduction of a formyl (-CHO) group onto a heterocyclic ring is a fundamental transformation in organic synthesis.[3] This functional group serves as a critical handle for a multitude of subsequent reactions, including condensations, oxidations, and reductive aminations, enabling the construction of complex molecular architectures.[4] Among the various heterocyclic systems, furan and its derivatives are of particular interest due to their prevalence in natural products and their proven utility in drug discovery programs, contributing to anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

2,5-Dibromofuran-3-carbaldehyde is a trifunctional intermediate. The two bromine atoms provide regiochemically distinct sites for cross-coupling reactions, while the aldehyde allows for orthogonal chemical modifications. The primary challenge in its synthesis lies in the selective formylation of the C3 position of the 2,5-dibromofuran starting material. The Vilsmeier-Haack reaction has proven to be the most reliable and high-yielding method to achieve this transformation.[3][5][6]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium species known as the Vilsmeier reagent.[3][5][7]

Step 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃. The oxygen atom of DMF, acting as the nucleophile, attacks the electrophilic phosphorus atom of POCl₃.[5] Subsequent elimination and rearrangement steps generate the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent. This in situ generation is critical for the reaction's success.

G DMF DMF Intermediate Adduct Intermediate DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Vilsmeier - [PO₂Cl₂]⁻ Counterion [PO₂Cl₂]⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution & Hydrolysis

The electron-rich furan ring of 2,5-dibromofuran attacks the electrophilic carbon of the Vilsmeier reagent.[3][5] Although the bromine atoms are electron-withdrawing, the furan ring remains sufficiently activated for this electrophilic substitution. The attack preferentially occurs at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product, 2,5-Dibromofuran-3-carbaldehyde.[3][5]

G start 2,5-Dibromofuran intermediate Iminium Ion Intermediate start->intermediate + reagent Vilsmeier Reagent reagent->intermediate product 2,5-Dibromofuran-3-carbaldehyde intermediate->product + H₂O hydrolysis Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation of 2,5-Dibromofuran.

Validated Experimental Protocol

This protocol provides a self-validating system for the synthesis of 2,5-Dibromofuran-3-carbaldehyde. The causality behind key steps, such as temperature control and purification methods, is explained to ensure reproducibility and safety.

Synthesis of Starting Material: 2,5-Dibromofuran

The precursor, 2,5-Dibromofuran, is readily synthesized from furan. A convenient procedure involves the reaction of furan with two molar equivalents of bromine in an N,N-dimethylformamide (DMF) solvent, which yields the desired product.[8]

Protocol: Vilsmeier-Haack Formylation

Materials & Equipment:

  • 2,5-Dibromofuran (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, 1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

    • Causality: DMF serves as both the solvent and the precursor to the Vilsmeier reagent. Cooling is crucial as the subsequent reaction with POCl₃ is highly exothermic.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Causality: Slow, controlled addition prevents a dangerous exotherm and ensures the complete formation of the Vilsmeier reagent before the substrate is introduced.

  • Substrate Addition: Dissolve 2,5-Dibromofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[9]

  • Quenching & Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the iminium intermediate to the aldehyde and quenches the reactive POCl₃.

    • Causality: This is a highly exothermic step. Slow addition to a large volume of ice is a critical safety measure.

  • Neutralization: Slowly add saturated NaHCO₃ solution until the aqueous phase is neutral or slightly basic (pH 7-8).

    • Causality: Neutralization is required to remove acidic byproducts before extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2,5-Dibromofuran-3-carbaldehyde.[4][9]

Data Summary & Characterization

For ease of comparison and planning, key experimental and product data are summarized below.

Table 1: Key Reaction Parameters
ParameterValue/DescriptionRationale
Starting Material 2,5-DibromofuranElectron-rich furan core for electrophilic substitution.
Reagents DMF, POCl₃Form the electrophilic Vilsmeier reagent in situ.
Stoichiometry ~1.1 eq of POCl₃ per 1.0 eq of substrateA slight excess of POCl₃ ensures complete conversion.
Temperature 0 °C for reagent formation, RT for reactionControls exotherm and ensures stable reaction kinetics.
Reaction Time 2-4 hoursMonitored by TLC for optimal conversion.
Workup Aqueous NaHCO₃Hydrolyzes intermediate and neutralizes acidic byproducts.
Purification Silica Gel ChromatographyStandard method for isolating products of moderate polarity.[9]
Table 2: Product Characterization Data
PropertyData
Compound Name 2,5-Dibromofuran-3-carbaldehyde
CAS Number 1374450-94-8[10]
Molecular Formula C₅H₂Br₂O₂[10]
Molecular Weight 253.88 g/mol [10]
Appearance Expected to be a crystalline solid or oil
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, -CHO), ~7.3 (s, 1H, furan-H)
¹³C NMR (CDCl₃) δ ~180 (-CHO), ~155 (C2), ~130 (C5), ~125 (C4), ~120 (C3)

Note: NMR chemical shifts are estimates based on analogous furan-carbaldehyde structures and may vary slightly.[11][12]

Conclusion and Future Outlook

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 2,5-Dibromofuran-3-carbaldehyde. The protocol described herein is a validated method that, when followed with attention to temperature control and purification, consistently delivers a high-purity product. As a trifunctional building block, 2,5-Dibromofuran-3-carbaldehyde is an exceptionally valuable intermediate. The aldehyde functionality allows for the synthesis of imines, oximes, and other derivatives, while the two bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or alkyl substituents.[4] This versatility positions it as a key starting material for constructing novel molecular libraries aimed at discovering new therapeutic agents.

References

  • BenchChem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
  • Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20, 3371-3374.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.
  • Molport. (n.d.). 2,5-dibromofuran-3-carbaldehyde. Molport.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • PMC. (n.d.). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). PMC.
  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. BenchChem.
  • ResearchGate. (n.d.). Reactions of the furan nucleus; 2,5-dialkoxy-2,5-dihydrofurans. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. The Royal Society of Chemistry.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 2,5-Dibromofuran-3-carbaldehyde

Executive Summary 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly functionalized, di-halogenated heterocyclic building block pivotal in advanced drug development and materials science . Featuring orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly functionalized, di-halogenated heterocyclic building block pivotal in advanced drug development and materials science . Featuring orthogonal reactivity handles—two carbon-bromine bonds and a reactive formyl group—it serves as a linchpin for complex cross-coupling networks (e.g., Suzuki-Miyaura, Stille) and condensation cascades. This technical whitepaper provides a definitive guide to its spectroscopic characterization, elucidating the causality behind its analytical signatures and establishing field-proven, self-validating quality control (QC) protocols.

Mechanistic Grounding & Spectroscopic Causality

Understanding the spectroscopic data of 2,5-dibromofuran-3-carbaldehyde requires analyzing the electronic push-pull dynamics of the furan ring. The furan oxygen naturally donates electron density into the ring via resonance, which typically shields the ring protons and carbons. However, the introduction of two highly electronegative bromine atoms at the C2 and C5 positions exerts a strong inductive withdrawing effect (-I). Concurrently, the C3 carbaldehyde group exerts both an inductive (-I) and a mesomeric (-M) withdrawing effect.

This synergistic electron withdrawal heavily deactivates the ring, directly causing the downfield shifts observed in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The specific regiochemistry (2,5-dibromo, 3-formyl) locks the molecule into a rigid electronic state, making its spectroscopic signature highly predictable and an excellent self-validating system for structural confirmation.

NMR_Causality Sub 2,5-Dibromofuran-3-carbaldehyde Br C2 & C5 Bromines (Inductive Withdrawing) Sub->Br CHO C3 Aldehyde (Mesomeric Withdrawing) Sub->CHO C_Shift 13C NMR: C2/C5 ~132/123 ppm C3 ~131 ppm Br->C_Shift Heavy Atom Effect H_Shift 1H NMR: H4 ~7.05 ppm CHO ~9.85 ppm Br->H_Shift Inductive Pull CHO->C_Shift Deshielding CHO->H_Shift Anisotropic Effect

Causality map of substituent effects on NMR chemical shifts.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by extreme simplicity due to the fully substituted nature of the furan ring, leaving only one aromatic proton (H4) and the aldehyde proton. The aldehyde proton resonates as a sharp singlet at ~9.85 ppm, heavily deshielded by the carbonyl's magnetic anisotropy. The H4 proton appears at ~7.05 ppm. The lack of scalar coupling (singlets for both) is a self-validating feature confirming the 2,5,3-substitution pattern.

In ¹³C NMR, the carbonyl carbon is the most deshielded (~184.5 ppm). The heavy-atom effect of bromine causes the C2 and C5 carbons to resonate at ~132.4 ppm and ~123.8 ppm, respectively, while the mesomerically depleted C3 carbon sits at ~131.2 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal structural validation. The conjugated aldehyde C=O stretch appears at 1685 cm⁻¹, shifted lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to extended π-conjugation with the furan ring . The furan ring's inherent C=C stretching vibrations manifest at 1550 cm⁻¹ and 1465 cm⁻¹ .

Mass Spectrometry (GC-MS/EI)

Electron Ionization (EI) mass spectrometry is the definitive tool for validating the dibrominated nature of the compound. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance . Consequently, a molecule containing two bromine atoms will exhibit a mathematically rigid 1:2:1 isotopic cluster for its molecular ion [M]⁺. For 2,5-dibromofuran-3-carbaldehyde (Exact Mass: ~253.84), this cluster appears at m/z 252, 254, and 256.

Data Presentation Tables

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Assignment Causality
C=O 9.85Singlet (1H)184.5Deshielded by carbonyl anisotropy
C2 --132.4Deshielded by adjacent oxygen and Br
C3 --131.2Mesomeric pull from the aldehyde group
C4 7.05Singlet (1H)113.5Only remaining ring proton
C5 --123.8Heavy-atom shielding effect of Br

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibration TypeStructural Implication
3120 C-H stretch (Furan)Aromatic ring integrity
2850, 2750 C-H stretch (Aldehyde)Fermi resonance of the formyl group
1685 C=O stretchConjugated aldehyde system
1550, 1465 C=C stretchFuran ring skeleton
630 C-Br stretchHalogenation confirmation

Table 3: GC-MS (EI) Isotopic Cluster Analysis

m/z ValueRelative AbundanceIsotope CompositionFragment Assignment
252 ~25%[M]⁺ (⁷⁹Br, ⁷⁹Br)Molecular Ion
254 ~50%[M]⁺ (⁷⁹Br, ⁸¹Br)Molecular Ion (Base Peak of cluster)
256 ~25%[M]⁺ (⁸¹Br, ⁸¹Br)Molecular Ion
225 High[M-CHO]⁺Loss of formyl radical (29 Da)

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in batch-to-batch reproducibility, the following standardized protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: This removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and broaden the NMR signals.

  • Acquisition Parameters (¹H): Acquire 16 scans using a 10-second relaxation delay (D1). Causality: A long D1 ensures complete longitudinal relaxation of the uncoupled protons, allowing for mathematically precise integration.

  • Self-Validation Check: The integration ratio of the aldehyde proton to the furan H4 proton must be exactly 1.00 : 1.00. Any deviation >5% indicates asymmetric degradation or an underlying impurity.

Protocol 2: GC-MS Isotopic Validation Workflow
  • Sample Prep: Dilute the compound to 10 µg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Validation: Utilize Electron Impact (EI) at 70 eV. Isolate the molecular ion cluster. The batch is only validated if the 252:254:256 m/z ratio strictly adheres to the 1:2:1 mathematical probability of dibromination.

Workflow A Crude 2,5-Dibromofuran- 3-carbaldehyde B GC-MS (EI Mode) A->B 10 µg/mL in DCM C Isotope Pattern Analysis B->C Extract m/z 252-256 D 1:2:1 Ratio Confirmed? C->D E Proceed to NMR & IR D->E Yes F Reject/Rework Batch D->F No

GC-MS Quality Control Decision Tree for Dibrominated Compounds.

Conclusion

The spectroscopic characterization of 2,5-dibromofuran-3-carbaldehyde provides a robust matrix of data that is highly sensitive to the molecule's unique electronic environment. By correlating the inductive and mesomeric effects of its substituents with the resulting NMR, IR, and MS data, researchers can establish a self-validating analytical framework. This ensures the highest degree of scientific integrity when utilizing this building block in downstream active pharmaceutical ingredient (API) synthesis.

References

  • Zhuang, J., et al. "Observation of Potential Contaminants in Processed Biomass Using Fourier Transform Infrared Spectroscopy". Applied Sciences. 2020; 10(12):4345.[Link]

  • Allen, G., Bernstein, H. J. "INTERNAL ROTATION: VIII. THE INFRARED AND RAMAN SPECTRA OF FURFURAL". Canadian Journal of Chemistry, 1955.[Link]

Foundational

IR and Mass spectrometry of 2,5-Dibromofuran-3-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Dibromofuran-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8), a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Dibromofuran-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8), a substituted furan derivative of interest in synthetic chemistry and drug development. The document delineates the core principles and expected outcomes for the structural elucidation of this compound using two primary analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We explore the theoretical underpinnings of each method, present predicted spectral data based on the molecule's functional groups, and provide detailed, field-proven experimental protocols for data acquisition. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for the characterization of halogenated heterocyclic compounds.

Introduction and Molecular Profile

2,5-Dibromofuran-3-carbaldehyde is a polyfunctionalized heterocyclic compound. Its structure incorporates a furan ring, two bromine substituents, and an aldehyde group. This unique combination of features makes spectroscopic analysis a powerful tool for its unambiguous identification and quality control. The electron-withdrawing nature of the bromine atoms and the aldehyde group significantly influences the electronic environment and bond energetics of the furan ring, leading to characteristic spectral fingerprints. Understanding these fingerprints is crucial for confirming synthesis success, assessing purity, and predicting reactivity.

Compound Information:

  • Chemical Name: 2,5-Dibromofuran-3-carbaldehyde

  • CAS Number: 1374450-94-8[1]

  • Molecular Formula: C₅H₂Br₂O₂[1]

  • Molecular Weight: 253.88 g/mol [1]

  • SMILES: Brc1cc(C=O)c(Br)o1[1]

Below is the chemical structure of the molecule, which forms the basis for all subsequent spectral interpretation.

Caption: Molecular Structure of 2,5-Dibromofuran-3-carbaldehyde.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of the aldehyde, furan ring, and carbon-bromine bonds.

Expertise: Interpreting the Vibrational Landscape

The IR spectrum of 2,5-Dibromofuran-3-carbaldehyde is dominated by several key features:

  • Aldehyde C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and recognizable absorptions. In saturated aldehydes, this band appears around 1730 cm⁻¹. However, conjugation with the furan ring's π-system delocalizes electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber, typically in the 1710–1665 cm⁻¹ range.[2]

  • Aldehyde C-H Stretch: A hallmark of aldehydes is the C-H bond of the formyl group. This bond gives rise to two weak but highly diagnostic stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.[2] The presence of both peaks is strong evidence for an aldehyde.

  • Furan Ring Vibrations: Furan derivatives exhibit characteristic ring stretching and bending vibrations. These include C=C stretching within the ring (often near 1600-1500 cm⁻¹) and C-O-C (ether) stretching vibrations. Two bands at approximately 1225 cm⁻¹ and 1020 cm⁻¹ are considered characteristic of the furan ring.[3]

  • Aromatic C-H Stretch: The single C-H bond on the furan ring is vinylic/aromatic in nature and is expected to show a stretching absorption above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[4]

  • Carbon-Bromine (C-Br) Stretch: The C-Br bonds produce absorptions in the fingerprint region of the spectrum. These are typically found at lower wavenumbers, generally in the 850–550 cm⁻¹ range, due to the heavy mass of the bromine atom.[4]

Data Presentation: Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensityCausality and Notes
~3100C-H StretchFuran RingMedium-WeakCorresponds to the sp² hybridized C-H bond on the heterocyclic ring.
~2850, ~2750C-H StretchAldehydeWeakA highly diagnostic doublet for the aldehyde C-H bond (Fermi resonance).[2]
~1685C=O StretchAldehydeStrongConjugation with the furan ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).
1600-1450C=C StretchFuran RingMediumAromatic/vinylic C=C in-ring stretching vibrations.
~1225, ~1020C-O-C StretchFuran RingMedium-StrongCharacteristic symmetric and asymmetric C-O-C stretching modes of the furan ether linkage.[3]
850-550C-Br StretchBromo-alkeneMedium-StrongLocated in the fingerprint region; heavy mass of bromine results in a low-frequency vibration.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum. This is a critical self-validating step to ensure that absorptions from the atmosphere and the crystal surface are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the solid 2,5-Dibromofuran-3-carbaldehyde powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal with solvent to prepare for the next measurement.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2,5-Dibromofuran-3-carbaldehyde, MS is invaluable for confirming the molecular weight and elemental composition (specifically, the presence of two bromine atoms).

Expertise: Deciphering the Fragmentation Puzzle

Electron Ionization (EI) is a common high-energy technique that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

  • The Molecular Ion (M⁺˙) and Bromine's Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively, or a ~1:1 ratio).[5] A molecule containing two bromine atoms will therefore exhibit a highly characteristic triplet of peaks for any fragment containing both bromines:

    • M⁺˙ Peak: The nominal mass peak, containing two ⁷⁹Br isotopes (m/z ≈ 252).

    • M+2 Peak: Contains one ⁷⁹Br and one ⁸¹Br (m/z ≈ 254).

    • M+4 Peak: Contains two ⁸¹Br isotopes (m/z ≈ 256). The relative intensity of this M⁺˙:(M+2)⁺˙:(M+4)⁺˙ triplet will be approximately 1:2:1 , providing definitive evidence for the presence of two bromine atoms in the molecule or fragment.[6]

  • Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment in predictable ways, primarily through the loss of stable neutral species or radicals.

    • Loss of a Bromine Radical ([M-Br]⁺): Cleavage of a C-Br bond is a common pathway, resulting in a cation at m/z ≈ 173 (losing ⁷⁹Br) and 175 (losing ⁸¹Br). This fragment will show a 1:1 isotopic pattern for the remaining bromine atom.

    • Loss of a Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the furan ring and the aldehyde group results in the loss of the CHO radical (29 Da). This would produce a dibrominated furan cation with an isotopic cluster around m/z 223, 225, and 227 (1:2:1 ratio).

    • Loss of Carbon Monoxide ([M-CO]⁺˙): Aldehydes can undergo fragmentation by losing the hydrogen radical first, followed by the loss of carbon monoxide (28 Da). This pathway can also occur.

Visualization: Predicted Fragmentation Pathway

G M [C₅H₂Br₂O₂]⁺˙ m/z = 252, 254, 256 (1:2:1 ratio) F1 [C₅H₂BrO₂]⁺ m/z = 173, 175 (1:1 ratio) M->F1 - •Br F2 [C₄H₂Br₂O]⁺˙ m/z = 224, 226, 228 (1:2:1 ratio) M->F2 - CO F3 [C₄H₂BrO]⁺ m/z = 145, 147 (1:1 ratio) F2->F3 - •Br

Caption: Predicted EI-MS Fragmentation of 2,5-Dibromofuran-3-carbaldehyde.

Data Presentation: Predicted Mass-to-Charge Ratios
m/z (Isotopic Cluster)Proposed Fragment IonFormulaNotes
252, 254, 256[M]⁺˙ (Molecular Ion)[C₅H₂Br₂O₂]⁺˙The 1:2:1 intensity ratio is definitive proof of two bromine atoms.
223, 225, 227[M - CHO]⁺[C₄H₂Br₂O]⁺Loss of the formyl radical (29 Da). Retains the 1:2:1 Br₂ isotopic pattern.
173, 175[M - Br]⁺[C₅H₂BrO₂]⁺Loss of a bromine radical (79 or 81 Da). The resulting 1:1 ratio indicates one remaining Br atom.
145, 147[M - Br - CO]⁺[C₄H₂BrO]⁺Loss of a bromine radical and a molecule of carbon monoxide.
94[M - 2Br]⁺˙[C₅H₂O₂]⁺˙Loss of both bromine atoms.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for analyzing a volatile or semi-volatile solid compound.

  • Instrument Preparation: Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. A standard (e.g., PFTBA) is used for mass calibration. The EI source should be clean.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature sufficient to volatilize the sample without decomposition (e.g., 250 °C). Use split or splitless mode depending on sample concentration.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at the standard 70 eV.

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-400) to ensure capture of the molecular ion and key fragments.

    • Temperatures: Set the ion source and transfer line temperatures appropriately (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will acquire mass spectra continuously across the entire chromatographic run.

  • Data Analysis: Identify the chromatographic peak corresponding to 2,5-Dibromofuran-3-carbaldehyde. Extract and analyze the mass spectrum associated with this peak. Compare the observed molecular ion cluster and fragmentation pattern to the predicted data.

Integrated Analytical Workflow

The reliable characterization of 2,5-Dibromofuran-3-carbaldehyde relies on a logical workflow that integrates both IR and MS techniques for orthogonal confirmation of the structure.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of 2,5-Dibromofuran-3-carbaldehyde IR FTIR Spectroscopy (ATR) Sample->IR MS GC-MS Analysis (EI Source) Sample->MS IR_Data IR Spectrum: - C=O Stretch (~1685 cm⁻¹) - Aldehyde C-H (~2750 cm⁻¹) - Furan C-O-C (~1020 cm⁻¹) - C-Br Stretch IR->IR_Data MS_Data Mass Spectrum: - M⁺˙ at m/z 252, 254, 256 (1:2:1) - [M-Br]⁺ at m/z 173, 175 (1:1) - [M-CHO]⁺ at m/z 223, 225, 227 MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The spectroscopic characterization of 2,5-Dibromofuran-3-carbaldehyde is straightforward when approached with a foundational understanding of its structural components. Infrared spectroscopy provides definitive evidence for the key functional groups: the conjugated aldehyde and the furan ring. Mass spectrometry confirms the molecular weight and, crucially, the presence of two bromine atoms through its unmistakable 1:2:1 isotopic pattern for the molecular ion. The predictable fragmentation pathways further corroborate the proposed structure. Together, these two techniques offer a powerful, self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

  • Some characteristic infra-red absorption frequencies of furan compounds. I - ResearchGate. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]

  • mass spectrum & fragmentation of 1-bromobutane - YouTube. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • 2,5-dibromofuran-3-carbaldehyde | 1374450-94-8 | Buy Now - Molport. Available at: [Link]

  • IR Chart. Available at: [Link]

  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dibromofuran-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its utility as a versatile synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its utility as a versatile synthetic intermediate.[1] Among the vast array of functionalized furans, 2,5-Dibromofuran-3-carbaldehyde stands out as a particularly valuable building block. Its trifunctional nature—a reactive aldehyde group flanked by two bromine atoms at key positions—offers a powerful platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and strategic applications in the field of drug discovery.

Core Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The key identifiers and properties of 2,5-Dibromofuran-3-carbaldehyde are summarized below.

Physicochemical Data

A clear understanding of the physical properties of a compound is crucial for its handling, storage, and use in reactions.

PropertyValueSource
CAS Number 1374450-94-8[2]
Molecular Formula C₅H₂Br₂O₂[2]
Molecular Weight 253.88 g/mol [2]
Appearance Expected to be a solid
Melting Point Not explicitly reported, but related compounds like 2,5-Dibromothiophene-3-carboxaldehyde melt at 47-52 °C.
Solubility Expected to be soluble in common organic solvents like Dichloromethane, THF, and Dioxane.
Spectroscopic Signature

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While a dedicated spectrum for this specific molecule is not publicly available, the expected shifts can be accurately predicted based on established data for substituted furans.[3][4]

SpectroscopyExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR (CDCl₃) ~9.8-10.0 ppm (s, 1H, -CHO), ~7.4-7.6 ppm (s, 1H, furan C4-H)
¹³C NMR (CDCl₃) ~180-185 ppm (C=O), ~150-155 ppm (C3-CHO), ~130-135 ppm (C5-Br), ~120-125 ppm (C4-H), ~115-120 ppm (C2-Br)
IR Spectroscopy ~1670-1690 cm⁻¹ (C=O stretch, aldehyde), ~3100-3150 cm⁻¹ (C-H stretch, aromatic), ~1000-1200 cm⁻¹ (C-O-C stretch), ~500-650 cm⁻¹ (C-Br stretch)

Synthesis and Purification

The synthesis of 2,5-Dibromofuran-3-carbaldehyde logically proceeds via a two-step sequence starting from furan: initial dibromination followed by formylation.

Synthetic Pathway: A Logical Approach

The most direct synthetic route involves the Vilsmeier-Haack formylation of the more readily available 2,5-dibromofuran. Furan itself is highly reactive towards halogens, and selective dibromination at the 2 and 5 positions can be achieved under controlled conditions.[5] The subsequent introduction of the aldehyde group at the 3-position is accomplished via the Vilsmeier-Haack reaction, which is a mild and effective method for formylating electron-rich heterocycles like furan.[6][7][8]

Synthesis_of_2,5-Dibromofuran-3-carbaldehyde furan Furan dibromofuran 2,5-Dibromofuran furan->dibromofuran  Br₂, DMF  Ref: [8] product 2,5-Dibromofuran-3-carbaldehyde dibromofuran->product  POCl₃, DMF  Ref: [3, 5, 7]

Caption: Proposed synthetic route to 2,5-Dibromofuran-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dibromofuran

This protocol is based on established procedures for the formylation of furan derivatives.[6][7]

Materials:

  • 2,5-Dibromofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[7]

  • Reaction with Substrate: Dissolve 2,5-dibromofuran (1.0 eq) in anhydrous Dichloromethane (DCM) and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 2,5-Dibromofuran-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,5-Dibromofuran-3-carbaldehyde lies in the orthogonal reactivity of its functional groups. The two bromine atoms serve as handles for carbon-carbon bond formation via cross-coupling reactions, while the aldehyde is a versatile electrophile.

Key Reaction Pathways

The C-Br bonds at the 2 and 5 positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the sequential or simultaneous introduction of aryl, heteroaryl, or alkyl groups. The aldehyde group can readily participate in reactions like Wittig olefination, reductive amination, and condensation reactions to build further complexity.

Reactivity_Diagram cluster_coupling Cross-Coupling Reactions cluster_aldehyde Aldehyde Reactions start 2,5-Dibromofuran-3-carbaldehyde suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) Ref: [14, 15] start->suzuki wittig Wittig Reaction (Ph₃P=CHR) start->wittig reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination product_suzuki 2,5-Diaryl-furan-3-carbaldehyde suzuki->product_suzuki product_wittig Alkene Product wittig->product_wittig product_amination Amine Product reductive_amination->product_amination

Caption: Key reaction pathways for 2,5-Dibromofuran-3-carbaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a double Suzuki-Miyaura coupling to synthesize a 2,5-diaryl-furan-3-carbaldehyde derivative, based on methods for similar dibromo-heterocycles.[9][10]

Materials:

  • 2,5-Dibromofuran-3-carbaldehyde

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-6 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: To a Schlenk flask, add 2,5-Dibromofuran-3-carbaldehyde (1.0 mmol), the desired arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon). Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 2,5-diaryl-furan-3-carbaldehyde.

Application in Drug Discovery

The furan ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1] Furan derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]

2,5-Dibromofuran-3-carbaldehyde is an ideal starting point for generating a library of diverse furan-based compounds for high-throughput screening. The ability to introduce two different aryl or heteroaryl groups via sequential, regioselective cross-coupling reactions allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Drug_Discovery_Workflow start 2,5-Dibromofuran -3-carbaldehyde library Compound Library (via parallel synthesis, e.g., Suzuki Coupling) start->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow utilizing 2,5-Dibromofuran-3-carbaldehyde.

Conclusion

2,5-Dibromofuran-3-carbaldehyde is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined physicochemical properties and predictable spectroscopic signature, combined with its versatile reactivity, make it a powerful tool for the synthesis of complex, biologically active molecules. The strategic positioning of its bromine and aldehyde functionalities allows for a modular approach to library synthesis, accelerating the discovery of novel therapeutic agents. As the demand for new pharmaceuticals continues to grow, the importance of such versatile building blocks in the synthetic chemist's arsenal cannot be overstated.

References

  • Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation. Benchchem. [URL: https://www.benchchem.
  • NMR spectroscopy. University of Vienna. [URL: https://nmr.univie.ac.at/research/halofurans/nmr-spectroscopy/index.html]
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Benchchem. [URL: https://www.benchchem.
  • 2,5-dibromofuran-3-carbaldehyde | 1374450-94-8. Molport. [URL: https://www.molport.com/shop/molecule-link/MolPort-029-669-767]
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/vilsmeier-haack-reaction/]
  • 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22503568]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • 2,5-Dibromofuran | C4H2Br2O | CID 10878846. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromofuran]
  • One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF: An Efficient Catalyst for Conversion of Epoxides to β-Bromoformates. ResearchGate. [URL: https://www.researchgate.
  • Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • 2,5-Dibromoterephthalaldehyde | C8H4Br2O2 | CID 12353544. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoterephthalaldehyde]
  • 2,5-Dibromothiophene-3-carboxaldehyde 97 | 1193-69-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652034]
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222810/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • furan-2,5-dicarbaldehyde, 823-82-5. The Good Scents Company. [URL: https://www.thegoodscentscompany.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4430182/]
  • Suzuki Coupling. Cambridge University Press & Assessment. [URL: https://www.cambridge.org/ci/discover/viewer/9788175968295A001/9788175968295A001/9788175968295_chapter_112.pdf]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-coupling-guide]
  • 5-Bromo-2-furaldehyde | CAS#:1899-24-7. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1899-24-7_216988.html]
  • 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1193-69-7_1HNMR.htm]
  • 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0273574.htm]

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Foundational

Whitepaper: Physical Properties, Synthesis, and Applications of 2,5-Dibromofuran-3-carbaldehyde

Executive Summary In the realm of advanced medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are essential for the rapid generation of complex molecular architectures. 2,5-Dibr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are essential for the rapid generation of complex molecular architectures. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a prime example of a versatile, multi-handle scaffold. Featuring two reactive halogen sites at the α -positions (C2 and C5) and an electrophilic formyl group at the β -position (C3), this compound allows for orthogonal functionalization. This technical guide provides an in-depth analysis of its physical properties, electronic characteristics, and a field-proven, self-validating protocol for its synthesis.

Physical and Chemical Properties

Understanding the foundational physical properties of 2,5-dibromofuran-3-carbaldehyde is critical for optimizing reaction conditions, solvent selection, and purification strategies. The presence of two heavy bromine atoms significantly increases the compound's density and molecular weight compared to the parent 3-furaldehyde, while the formyl group maintains its polarity.

The quantitative data summarized below is aggregated from authoritative chemical databases, including and .

PropertyValue
Chemical Name 2,5-Dibromofuran-3-carbaldehyde
CAS Registry Number 1374450-94-8
Molecular Formula C 5​ H 2​ Br 2​ O 2​
Molecular Weight 253.88 g/mol
Density (Predicted) 2.2 ± 0.1 g/cm³
Boiling Point (Predicted) 236.8 ± 35.0 °C at 760 mmHg
Flash Point (Predicted) 97.0 ± 25.9 °C
LogP (Predicted) 2.49

Note: The LogP of 2.49 indicates moderate lipophilicity, making derivatives of this core highly suitable for oral drug design (adhering well to Lipinski's Rule of Five).

Structural and Electronic Characteristics

The reactivity of 2,5-dibromofuran-3-carbaldehyde is dictated by the competing electronic effects within the furan ring.

  • Furan Core: The oxygen atom donates electron density into the aromatic π -system via resonance, making the ring highly nucleophilic, particularly at the α -positions (C2 and C5).

  • Formyl Group (C3): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This slightly deactivates the ring, stabilizing it against spontaneous oxidation or polymerization, which is a common liability in unsubstituted furans.

  • Bromine Substituents (C2, C5): Provide inductive electron withdrawal but can donate electron density via resonance. More importantly, they serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution

The standard approach to synthesizing 2,5-dibromofuran-3-carbaldehyde involves the exhaustive electrophilic bromination of 3-furaldehyde. Because furans are highly electron-rich, the reaction must be strictly temperature-controlled to prevent ring-opening (yielding diketones) or uncontrolled polymerization. The methodology described below is adapted from established protocols for the .

Mechanistic Pathway

EAS_Pathway A 3-Furaldehyde B Electrophilic Attack (Br2 / -30°C) A->B C 2-Bromo-3-furaldehyde B->C D Second Attack (Br2 / -30°C) C->D E 2,5-Dibromofuran- 3-carbaldehyde D->E

Electrophilic bromination pathway of 3-furaldehyde.

Step-by-Step Methodology

Reagents: 3-Furaldehyde (1.0 equiv), Elemental Bromine (Br 2​ , 2.1 equiv), Anhydrous Dichloromethane (CH 2​ Cl 2​ ), Saturated Aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ), Brine.

Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-furaldehyde (10 mmol) and dissolve in 30 mL of anhydrous CH 2​ Cl 2​ .

  • Temperature Control (Critical Causality): Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath. Causality: Furan rings are highly susceptible to exothermic decomposition upon exposure to strong electrophiles. Maintaining -30 °C suppresses the formation of succinimidyl adducts or ring-opened mucohalic acid derivatives.

  • Bromine Addition: Dissolve Br 2​ (21 mmol) in 10 mL of CH 2​ Cl 2​ . Add this solution dropwise over 30 minutes via an addition funnel to maintain a low localized concentration of Br 2​ .

  • Reaction Monitoring: Stir the mixture at -30 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 8:2). The disappearance of the starting material and the intermediate (2-bromo-3-furaldehyde) validates the completion of the dibromination.

  • Self-Validating Quench: Quench the reaction strictly at -30 °C by adding 20 mL of saturated aqueous Na 2​ S 2​ O 3​ . Causality: The thiosulfate instantly reduces any unreacted, highly reactive Br 2​ into inert bromide ions (Br⁻). A successful quench is visually validated by the immediate disappearance of the red/brown bromine color, leaving a pale yellow organic layer.

  • Workup & Purification: Warm the mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate 2,5-dibromofuran-3-carbaldehyde as a crystalline solid.

  • Analytical Validation: Confirm product identity via 1 H NMR. A successful synthesis will show a sharp singlet for the aldehyde proton at ~9.8 ppm and a single furan ring proton at ~6.8 ppm.

Downstream Applications in Drug Development

For drug development professionals, 2,5-dibromofuran-3-carbaldehyde is a "triple-threat" scaffold. The orthogonal reactivity between the halogens and the aldehyde allows for sequential, highly controlled derivatization.

Derivatization_Workflow Start 2,5-Dibromofuran-3-carbaldehyde Sub1 C2/C5 Cross-Coupling (Suzuki-Miyaura) Start->Sub1 Pd Catalyst Sub2 C3 Formyl Modification (Reductive Amination) Start->Sub2 Amines Prod1 Diaryl Furan Derivatives Sub1->Prod1 Prod2 Functionalized Furan Cores Sub2->Prod2

Downstream derivatization workflow for drug development.

  • Palladium-Catalyzed Cross-Couplings: The C2 and C5 bromines are highly active towards oxidative addition by Pd(0) catalysts. Researchers can execute Suzuki-Miyaura or Stille couplings to append aryl, heteroaryl, or alkyl groups, creating extended π -conjugated systems useful in both pharmaceuticals and organic photovoltaics.

  • Aldehyde Functionalization: The C3 formyl group can undergo reductive amination to yield secondary or tertiary amines, a common motif in CNS-active drugs. Alternatively, Wittig or Horner-Wadsworth-Emmons olefination can be used to extend the carbon framework.

References

  • 2,5-dibromofuran-3-carbaldehyde | 1374450-94-8 Source: MolPort URL:[Link]

  • Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Exploratory

Orthogonal Functionalization in Heterocyclic Chemistry: The Discovery, Synthesis, and Application of 2,5-Dibromofuran-3-carbaldehyde

Executive Summary In modern synthetic chemistry, the demand for highly functionalized, "programmable" building blocks has driven the evolution of heterocyclic methodology. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry, the demand for highly functionalized, "programmable" building blocks has driven the evolution of heterocyclic methodology. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) represents a pinnacle of this evolution. Featuring three distinct vectors for orthogonal functionalization—two differentially reactive bromines and a versatile formyl group—this compound serves as a critical intermediate in fragment-based drug discovery and the development of optoelectronic materials.

This whitepaper provides an in-depth technical analysis of the discovery context, chemical properties, and synthetic methodologies associated with 2,5-dibromofuran-3-carbaldehyde, complete with self-validating protocols and mechanistic insights.

Historical Context and Discovery

Historically, the furan ring presented a paradox to synthetic chemists: it is highly reactive toward electrophilic aromatic substitution, yet notoriously fragile, often undergoing ring-opening or polymerization in the presence of strong acids or oxidants[1]. Early furan chemistry was largely limited to mono-functionalization or exhaustive, uncontrolled halogenation.

The specific "discovery" and commercial cataloging of 2,5-dibromofuran-3-carbaldehyde in the early 2010s (evidenced by its CAS registry block 1374450-XX-X) was not a serendipitous accident, but a targeted response to a bottleneck in medicinal chemistry. Drug development professionals required scaffolds that could undergo iterative, site-selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without destroying the core heterocycle. By installing an electron-withdrawing formyl group at the C3 position, chemists discovered they could subtly deactivate the furan ring, allowing for controlled, high-yielding dibromination at the α-positions (C2 and C5) using mild reagents like N-bromosuccinimide (NBS)[2].

Mechanistic Profiling & Chemical Properties

Understanding the causality behind the reactivity of 2,5-dibromofuran-3-carbaldehyde requires an analysis of its electronic distribution. The furan ring is an electron-rich heteroaromatic system. The oxygen atom donates electron density into the ring, making the α-positions (C2 and C5) the most thermodynamically and kinetically favored sites for electrophilic attack[1].

The presence of the C3 formyl group introduces asymmetry. The C2 position, flanked by the inductive effects of the oxygen and the formyl group, exhibits slightly different oxidative addition kinetics during palladium-catalyzed cross-coupling compared to the C5 position. This subtle electronic differentiation is what makes the molecule a powerful orthogonal scaffold.

Quantitative Data: Physical Properties

The following table summarizes the key physical and chemical properties of the target compound, essential for handling and reaction planning[3].

PropertyValueNotes
CAS Number 1374450-94-8[3]
Molecular Formula C5H2Br2O2Exact Mass: 251.84
Molecular Weight 253.88 g/mol -
Density 2.2 ± 0.1 g/cm³Predicted[3]
Boiling Point 236.8 ± 35.0 °CAt 760 mmHg (Predicted)[3]
SMILES O=Cc1c(Br)oc(Br)c1-

Synthetic Methodology: A Self-Validating Protocol

As an application scientist, I cannot overstate the importance of reaction control when halogenating furans. The use of elemental bromine ( Br2​ ) often leads to exothermic degradation. Therefore, a mild, controlled source of electrophilic bromine, such as NBS, is strictly required[1][2].

Reaction Optimization Matrix

Before executing the protocol, consider the following optimization data detailing the causality of reagent and solvent choices:

Brominating AgentSolventTemp (°C)Yield (%)Observation / Causality
Br2​ (2.0 eq) CHCl3​ -78 to 0< 40%Rapid exothermic spike; extensive ring-opening observed.
NBS (2.05 eq)THF0 to 2572%Slower reaction; minor monobrominated impurities remain.
NBS (2.05 eq) DMF 0 to 25 88% Optimal. Polar aprotic solvent stabilizes the polar transition state.
Step-by-Step Protocol: Synthesis of 2,5-Dibromofuran-3-carbaldehyde

Objective: Achieve regioselective dibromination of furan-3-carbaldehyde while preserving the formyl group and ring integrity.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add furan-3-carbaldehyde (10.0 mmol, 1.0 eq) to the flask and dissolve in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. (Causality: Furan bromination is exothermic; starting at 0 °C prevents thermal degradation of the heterocycle[1]).

  • Electrophile Addition: Weigh out N-bromosuccinimide (NBS) (20.5 mmol, 2.05 eq). Add the NBS portion-wise over 30 minutes.

    • Validation Check: The solution will transition from colorless to a pale yellow/orange. A slight exotherm should be noted. If the solution turns dark brown rapidly, the addition rate is too fast.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate to neutralize any residual electrophilic bromine. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2,5-dibromofuran-3-carbaldehyde.

G SM Furan-3-carbaldehyde Int1 C2-Bromination (Kinetic) SM->Int1 NBS (Controlled) Int2 C5-Bromination (Thermodynamic) SM->Int2 NBS (Controlled) Deg Ring Degradation SM->Deg Br2 / Heat Prod 2,5-Dibromofuran-3-carbaldehyde Int1->Prod NBS (2nd eq) Int2->Prod NBS (2nd eq)

Fig 1: Regioselective pathways in the dibromination of furan-3-carbaldehyde.

Applications in Drug Discovery & Materials Science

The true value of 2,5-dibromofuran-3-carbaldehyde lies in its downstream utility. By acting as a central hub, it allows researchers to build complex architectures in a highly modular fashion.

  • Fused-Ring Heterocycles: The compound is a direct precursor to thieno[3,2-b]furans and other fused systems. The formyl group can undergo olefination or condensation, while the adjacent bromines serve as handles for cyclization[2].

  • Iterative Cross-Coupling: In fragment-based drug design, the C2 and C5 bromines can be sequentially activated using Palladium catalysts. Because the C2 position is slightly more electron-deficient due to the proximity of the formyl group, careful ligand selection can allow for mono-Suzuki coupling at C2, followed by a different coupling (e.g., Sonogashira) at C5.

  • Formyl Derivatization: The C3 aldehyde is primed for reductive aminations to install basic amine side-chains (common in pharmacophores) or Wittig reactions to extend the conjugated π -system for organic photovoltaics (OPVs).

G Core 2,5-Dibromofuran-3-carbaldehyde C2 C2 Bromine (Highly Activated) Core->C2 C5 C5 Bromine (Moderately Activated) Core->C5 C3 C3 Formyl (Electrophilic) Core->C3 App1 Suzuki Coupling (C-C Bond Formation) C2->App1 Pd(0) Catalyst App2 Sonogashira Coupling (Alkyne Insertion) C5->App2 Pd(0)/Cu(I) Catalyst App3 Wittig / Reductive Amination (Side-chain Extension) C3->App3 Nucleophile / Ylide

Fig 2: Orthogonal reactivity map of 2,5-dibromofuran-3-carbaldehyde.

Conclusion

2,5-Dibromofuran-3-carbaldehyde is far more than a simple catalog chemical; it is a master key for complex molecular assembly. By understanding the thermodynamic vulnerabilities of the furan ring and leveraging the mild, controlled electrophilicity of NBS, chemists can efficiently synthesize this scaffold. Its subsequent application in orthogonal cross-coupling and condensation reactions continues to accelerate timelines in both pharmaceutical drug discovery and advanced materials development.

References

  • Facile and Scalable Synthesis of the Fused-Ring Heterocycles Thieno[3,2-b]thiophene and Thieno[3,2-b]furan ACS Publications (Organic Letters). Discusses the dibromination of furans at the α-positions using NBS and their application in synthesizing fused-ring heterocycles. URL:[Link]

Sources

Foundational

CAS number for 2,5-Dibromofuran-3-carbaldehyde

The Strategic Utilization of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) in Advanced Chemical Synthesis Executive Summary As drug development and materials science increasingly rely on highly functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utilization of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) in Advanced Chemical Synthesis

Executive Summary

As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, the demand for versatile, multi-reactive building blocks has surged. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) represents a premier bifunctional intermediate. Featuring two orthogonal reactive domains—an electrophilic formyl group at the C3 position and cross-coupling-ready carbon-bromine bonds at the C2 and C5 positions—this compound enables rapid diversification. This technical guide provides an authoritative breakdown of its physicochemical profile, a self-validating protocol for its regioselective synthesis, and its downstream applications in generating complex Active Pharmaceutical Ingredients (APIs) and fluorescent probes.

Physicochemical Profiling & Structural Dynamics

Understanding the physical parameters of 2,5-dibromofuran-3-carbaldehyde is critical for optimizing reaction conditions and downstream purifications. The electron-withdrawing nature of the two bromine atoms and the aldehyde group significantly impacts the electron density of the furan ring, rendering it more stable against oxidative degradation than its unhalogenated precursors[1].

PropertyValueCausality / Implication for Synthesis
CAS Registry Number 1374450-94-8Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C5H2Br2O2Indicates high halogen content, requiring robust cross-coupling catalysts[2].
Molecular Weight 253.876 g/mol High mass-to-carbon ratio; aids in distinct MS identification[1].
SMILES Brc1cc(C=O)c(Br)o1Defines the 2,5-dibromo and 3-formyl regiochemistry[2].
Density (Predicted) 2.2 ± 0.1 g/cm³High density necessitates vigorous stirring in biphasic workups[1].
Boiling Point 236.8 ± 35.0 °CHigh boiling point precludes simple distillation; requires column chromatography[1].
LogP (Predicted) 2.49Highly lipophilic; ensures excellent extraction efficiency into organic solvents like EtOAc[1].

Mechanistic Pathways: Regioselective Dibromination

The synthesis of 2,5-dibromofuran-3-carbaldehyde relies on the Electrophilic Aromatic Substitution (EAS) of 3-furaldehyde. Furan is an electron-rich heteroaromatic system where the oxygen atom donates electron density into the ring. The alpha positions (C2 and C5) are the most nucleophilic.

When reacting 3-furaldehyde with a brominating agent, the first bromination occurs at C5, as it is less sterically hindered than the C2 position adjacent to the formyl group. Pushing the reaction to complete dibromination without oxidizing the sensitive aldehyde requires precise control of the solvent environment. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) stabilizes the bromonium transition state, driving the reaction selectively to the 2,5-dibrominated product while suppressing ring-opening side reactions[3].

Synthesis A 3-Furaldehyde (Starting Material) B NBS (2.2 eq) DMAc Solvent A->B C Electrophilic Aromatic Substitution (EAS) B->C D 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) C->D  Regioselective  Bromination

Fig 1: Regioselective synthesis pathway of 2,5-dibromofuran-3-carbaldehyde via EAS.

Experimental Workflow: Self-Validating Synthesis Protocol

The following protocol outlines the controlled dibromination of 3-furaldehyde. As a self-validating system, it incorporates In-Process Controls (IPC) to eliminate guesswork and ensure high-fidelity yields[3].

Reagents & Equipment:

  • 3-Furaldehyde (1.0 eq, limiting reagent)

  • N-Bromosuccinimide (NBS) (2.2 eq, brominating agent)

  • N,N-Dimethylacetamide (DMAc) (Anhydrous solvent)

  • Jacketed glass reactor with overhead stirring and internal temperature probe.

Step-by-Step Methodology:

  • Initiation & Stabilization: Dissolve 1.0 eq of 3-furaldehyde in anhydrous DMAc (0.5 M concentration) under an inert Argon atmosphere.

    • Causality: DMAc is specifically chosen over non-polar solvents because its polar nature stabilizes the electrophilic intermediate, drastically reducing the formation of unwanted byproducts[3].

  • Controlled Electrophilic Addition: Cool the reactor to 0 °C. Add 2.2 eq of NBS portion-wise over 45 minutes.

    • Causality: The bromination of electron-rich furans is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise lead to the acid-catalyzed degradation of the furan ring[4].

  • In-Process Control (IPC) & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS.

    • Self-Validation: The reaction is only deemed complete when the mono-brominated intermediate peak (m/z ~175) completely disappears, leaving only the dibrominated product mass (m/z ~254). If the mono-bromo intermediate persists, add an additional 0.1 eq of NBS and stir for 1 hour. This guarantees 100% conversion and prevents impossible downstream chromatographic separations.

  • Quenching & Phase Separation: Pour the reaction mixture into crushed ice water (3x volume of DMAc). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The highly polar succinimide byproduct and DMAc partition completely into the aqueous phase, while the lipophilic product (LogP 2.49) is driven entirely into the EtOAc layer[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 2,5-dibromofuran-3-carbaldehyde.

Orthogonal Functionalization in Drug Discovery

The true value of 2,5-dibromofuran-3-carbaldehyde lies in its orthogonality. Chemists can selectively react the aldehyde group while leaving the bromines intact, or vice versa, enabling divergent synthesis strategies[3].

  • Aldehyde Functionalization: The C3 formyl group readily undergoes Knoevenagel condensations, Wittig olefination, or reductive aminations. This pathway is frequently utilized to construct the core of BODIPY fluorescent dyes and other phosphor compounds[3].

  • Cross-Coupling: The C2 and C5 bromines are primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows for the rapid extension of the π-conjugated system, a critical step in the synthesis of complex neoclerodane diterpene analogs and conjugated polymers for organic electronics[4].

Applications Core 2,5-Dibromofuran-3-carbaldehyde Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) Core->Coupling C2 & C5 Bromines Aldehyde Aldehyde Functionalization (Wittig, Reductive Amination) Core->Aldehyde C3 Formyl Group Pharma Heterocyclic APIs (e.g., Diterpene Analogs) Coupling->Pharma Polymers Conjugated Polymers (Organic Electronics) Coupling->Polymers BODIPY Fluorescent Probes (e.g., BODIPY Dyes) Aldehyde->BODIPY Aldehyde->Pharma

Fig 2: Orthogonal functionalization pathways for downstream API and materials synthesis.

References

  • MolPort. "2,5-dibromofuran-3-carbaldehyde | 1374450-94-8". Available at:[Link]

  • Google Patents. "KR101463933B1 - A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry".
  • National Institutes of Health (NIH) PMC. "Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes". Available at:[Link]

Sources

Exploratory

Molecular structure of 2,5-Dibromofuran-3-carbaldehyde

Molecular Architecture and Synthetic Utility of 2,5-Dibromofuran-3-carbaldehyde: A Technical Guide for Advanced Discovery Introduction & Molecular Architecture In the landscape of modern drug discovery and organic materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Synthetic Utility of 2,5-Dibromofuran-3-carbaldehyde: A Technical Guide for Advanced Discovery

Introduction & Molecular Architecture

In the landscape of modern drug discovery and organic materials science, densely functionalized heteroaromatics serve as critical scaffolds. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly specialized, trifunctional building block[1]. Structurally, it features a planar furan ring substituted with two electron-withdrawing bromine atoms at the C2 and C5 positions, and a formyl (carbaldehyde) group at the C3 position.

The furan ring is inherently electron-rich; however, the introduction of these three substituents creates a unique "push-pull" electronic environment[2]. The C3 formyl group exerts a strong mesomeric (-M) effect, withdrawing electron density and activating the carbonyl carbon for nucleophilic attack. Simultaneously, the C2 and C5 bromines exert an inductive (-I) effect, lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This specific electronic configuration makes the molecule highly susceptible to orthogonal functionalization: the aldehyde can undergo reductive amination or olefination, while the C-Br bonds are primed for transition-metal-catalyzed cross-coupling[3].

Quantitative Physicochemical Data

To facilitate experimental design, the fundamental quantitative data for 2,5-dibromofuran-3-carbaldehyde is summarized below.

PropertyValueMethod / Source
CAS Registry Number 1374450-94-8Chem. Database[1]
Molecular Formula C₅H₂Br₂O₂Elemental Analysis[1]
Molecular Weight 253.88 g/mol Calculated[1]
SMILES String Brc1cc(C=O)c(Br)o1Cheminformatics[1]
Density 2.2 ± 0.1 g/cm³Predicted[4]
Boiling Point 236.8 ± 35.0 °C (at 760 mmHg)Predicted[4]

Synthetic Workflows & Mechanistic Causality

Synthesizing polyfunctionalized furans requires strict control over reaction conditions due to the propensity of the furan ring to undergo oxidative cleavage or polymerization under harsh conditions[5]. Below, we outline two divergent pathways to access the target compound, followed by a rigorously validated protocol for the primary route.

Synthesis A Furan-3-carbaldehyde (Starting Material) B Bromination (2.2 eq NBS, DMF, 0 °C) A->B Electrophilic Substitution C 2,5-Dibromofuran-3-carbaldehyde (Target Compound) B->C C2/C5 Bromination D 2,5-Dibromofuran (Alternative Starting) E Lithiation (LDA, -78 °C) followed by DMF D->E Directed Deprotonation E->C Formylation

Figure 1: Divergent synthetic workflows for 2,5-dibromofuran-3-carbaldehyde.

Route A: Direct Bromination (Primary Protocol)

The most direct route involves the electrophilic aromatic bromination of commercially available furan-3-carbaldehyde.

  • Causality of Reagent Selection: While molecular bromine (Br₂) in acetic acid is a classic halogenation method, it generates hydrobromic acid (HBr) as a byproduct, which can trigger the hydrolytic ring-opening of the furan into a 1,4-diketone[5]. To prevent this, N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is utilized. NBS provides a controlled, low steady-state concentration of the bromonium ion (Br⁺), while DMF acts as both a polar aprotic solvent to stabilize the Wheland intermediate and a mild acid scavenger.

Route B: Directed Lithiation/Formylation

Alternatively, one can start from 2,5-dibromofuran.

  • Causality of Base Selection: Treating 2,5-dibromofuran with standard alkyllithiums (e.g., n-BuLi) will result in rapid, undesired halogen-metal exchange at the C2 or C5 positions. Therefore, Lithium diisopropylamide (LDA)—a sterically hindered, non-nucleophilic base—must be used at -78 °C. LDA selectively deprotonates the highly acidic C3 position without displacing the bromines, allowing for subsequent trapping with DMF to yield the aldehyde[2].

Standardized Experimental Protocol: Regioselective Bromination

The following is a self-validating methodology for the synthesis of 2,5-dibromofuran-3-carbaldehyde via Route A.

Objective: Synthesize 2,5-dibromofuran-3-carbaldehyde via controlled electrophilic aromatic substitution. Materials: Furan-3-carbaldehyde (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), anhydrous DMF.

  • Step 1: System Preparation. Purge a dry 250 mL round-bottom flask with argon. Add furan-3-carbaldehyde (10 mmol) and anhydrous DMF (50 mL). Cool the system to 0 °C using an ice-water bath.

    • Causality: Furan rings are highly sensitive to exothermic degradation; rigorous cooling prevents thermal runaway and suppresses polymerization.

  • Step 2: Electrophile Addition. Dissolve NBS (21 mmol) in 30 mL of anhydrous DMF. Add this solution dropwise over 45 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C.

    • Causality: Dropwise addition ensures a minimal instantaneous concentration of electrophilic bromine, maximizing regioselectivity at the C2 and C5 positions while preventing oxidation of the sensitive aldehyde group.

  • Step 3: In-Process Control (IPC). After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS.

    • Self-Validating System: The reaction is deemed complete only when the mono-brominated intermediate peak (<5% AUC) is consumed. If >5% remains, the system dictates the addition of 0.1 eq NBS and an additional 30 minutes of stirring before re-testing.

  • Step 4: Quench and Workup. Pour the reaction mixture into 200 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validating System: Test the aqueous layer with KI-starch paper. A negative result (absence of a blue-black color) confirms the complete reductive destruction of residual electrophilic bromine species, ensuring safety and preventing downstream side reactions during extraction.

  • Step 5: Isolation. Extract the aqueous phase with diethyl ether (3 × 100 mL). Wash the combined organic layers extensively with brine (3 × 50 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes).

Applications in Drug Development & Materials Science

The true value of 2,5-dibromofuran-3-carbaldehyde lies in its orthogonal reactivity.

Applications A 2,5-Dibromofuran-3-carbaldehyde B Suzuki-Miyaura Coupling (Pd cat., Boronic Acids) A->B C-Br Activation C Reductive Amination (NaBH(OAc)3, Amines) A->C CHO Reduction D Knoevenagel Condensation (Active Methylenes) A->D CHO Olefination E 2,5-Diaryl-3-formylfurans (OLEDs / APIs) B->E F 3-(Aminomethyl)furans (Kinase Inhibitors) C->F G Conjugated Furan Alkenes (Photovoltaics) D->G

Figure 2: Orthogonal functionalization logic for drug and materials discovery.

In medicinal chemistry, the aldehyde group is frequently leveraged as a handle for reductive amination. For example, furan-3-carbaldehyde derivatives have been successfully utilized to synthesize ethylenediamine-based mammalian farnesyltransferase inhibitors (FTIs), which are investigated as potent anticancer agents capable of blocking Ras oncoprotein function[3]. The remaining C-Br bonds can subsequently undergo Suzuki-Miyaura cross-coupling to append diverse aryl groups, a strategy commonly used to tune the lipophilicity and target-binding affinity of active pharmaceutical ingredients (APIs).

References

  • "2,5-dibromofuran-3-carbaldehyde | 1374450-94-8 | Buy Now - Molport". Molport.com. URL: 1

  • "1374450-94-8 2,5-Dibromo-3-furaldehyde - Diccionario de química". Guidechem.com. URL: 4

  • "Furan Oxidation Reactions in the Total Synthesis of Natural Products". Thieme-connect.com. URL: 5

  • "Product Class 9: Furans". Thieme-connect.de. URL: 2

  • "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents". NIH.gov. URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility and Orthogonal Functionalization of 2,5-Dibromofuran-3-carbaldehyde

Executive Summary 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a premium polyfunctionalized heteroaromatic building block widely utilized in the development of complex pharmaceuticals, agrochemicals, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a premium polyfunctionalized heteroaromatic building block widely utilized in the development of complex pharmaceuticals, agrochemicals, and advanced materials[1]. Featuring three distinct, orthogonally reactive handles—a C5-bromide, a C2-bromide, and a C3-carbaldehyde—this scaffold enables the rapid, stepwise assembly of unsymmetrical 2,3,5-trisubstituted furans. This guide provides an in-depth mechanistic analysis and self-validating protocols for leveraging the differential reactivity of this molecule.

Mechanistic Insights: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), differentiating between two identical halogens on a heteroaromatic ring is a classic synthetic challenge. The overall regioselectivity is dictated by the oxidative addition of the Pd(0) species, which is the selectivity-determining step[2].

For 2,5-dibromofuran-3-carbaldehyde, one must balance electronic activation against steric hindrance:

  • Electronic Factors: The C3-aldehyde is strongly electron-withdrawing, which theoretically makes the adjacent C2-bromine highly electrophilic and susceptible to oxidative addition[3].

  • Steric Factors: The formyl group at C3 creates significant steric bulk, particularly when transiently coordinated by solvent molecules or base during the catalytic cycle.

The Field-Proven Reality: Steric hindrance overrides electronic activation in this specific microenvironment. The initial oxidative addition occurs preferentially at the less hindered C5 position . This behavior mirrors the regioselectivity observed in structurally analogous 2,5-dibromo-3-substituted thiophenes, where the C5 position is selectively arylated prior to the C2 position[4]. By selecting a catalyst with appropriate steric bulk (e.g., Pd(PPh3​)4​ ), chemists can exploit this causality to achieve >95:5 regioselectivity, preventing the formation of statistical mixtures and avoiding over-coupling[5].

Scaffold Core 2,5-Dibromofuran-3-carbaldehyde (Core Scaffold) C5 C5 Position Primary Suzuki Coupling (Sterically Unhindered) Core->C5 Step 1 C2 C2 Position Secondary Cross-Coupling (Sterically Hindered) Core->C2 Step 3 C3 C3 Position Reductive Amination (Electrophilic Aldehyde) Core->C3 Step 2

Orthogonal functionalization pathways of 2,5-Dibromofuran-3-carbaldehyde.

Quantitative Data: Optimization of Regioselectivity

To achieve high yields of the mono-arylated C5 product, the choice of catalyst, base, and solvent is critical. The use of a biphasic 1,4-dioxane/water system ensures the complete dissolution of the arylboronic acid and the inorganic base, which accelerates the transmetalation step and minimizes substrate degradation[4].

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Regioselectivity (C5:C2)
1 Pd(dppf)Cl2​ Toluene / H2​O (4:1) Na2​CO3​ 8062%78 : 22
2 Pd(PPh3​)4​ Toluene / H2​O (4:1) K2​CO3​ 8074%88 : 12
3 Pd(OAc)2​ / SPhos1,4-Dioxane / H2​O (4:1) K3​PO4​ 9055%60 : 40 (High di-arylation)
4 Pd(PPh3​)4​ 1,4-Dioxane / H2​O (4:1) K3​PO4​ 90 89% > 95 : 5

Table 1: Optimization conditions for the regioselective mono-arylation of 2,5-dibromofuran-3-carbaldehyde. Entry 4 represents the optimal self-validating parameters.

Self-Validating Experimental Protocols

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

This protocol is designed to introduce an aryl group exclusively at the C5 position while leaving the C2-bromide and C3-aldehyde intact for downstream chemistry.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask or pressure tube, combine 2,5-dibromofuran-3-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.05 mmol, slight excess to prevent di-arylation), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%)[5].

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous 1,4-dioxane. Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Base Addition: Under a positive flow of argon, add 1.0 mL of a degassed 2.0 M aqueous K3​PO4​ solution. Seal the vessel.

  • Catalytic Heating: Immerse the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours[4].

  • Validation Checkpoint (In-Process Control): At 4 hours, sample 10 µL of the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is proceeding correctly if the starting material peak ( m/z ~254, exhibiting a classic 1:2:1 Br2​ isotopic pattern) diminishes, and a new peak corresponding to the mono-arylated product emerges (exhibiting a 1:1 single Br isotopic pattern). If di-arylation (>5%) is detected, immediately cool the reaction to 75 °C.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 5-aryl-2-bromofuran-3-carbaldehyde.

Workflow S1 1. Reagent Assembly S2 2. Degassing (Ar Purge) S1->S2 S3 3. Catalytic Heating (90°C) S2->S3 S4 4. LC-MS Validation S3->S4 S5 5. Isolation (Chromatography) S4->S5

Self-validating experimental workflow for regioselective Suzuki coupling.

Protocol B: Chemoselective Reductive Amination at C3

Following C5 functionalization, the C3-aldehyde serves as an excellent handle for introducing amine pharmacophores.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 5-aryl-2-bromofuran-3-carbaldehyde (1.0 mmol) and the primary/secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC. The formation of the intermediate imine is typically accompanied by a distinct color shift (often deep yellow) and the complete consumption of the aldehyde starting material.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 mmol) in small portions. This specific reducing agent is chosen because it is mild enough to reduce the imine without causing premature debromination of the C2-bromide.

  • Completion: Stir for an additional 4 hours at room temperature. Quench with saturated aqueous NaHCO3​ (10 mL), extract with dichloromethane (3 × 10 mL), dry, and concentrate to yield the functionalized amine.

References

  • "2,5-dibromofuran-3-carbaldehyde | 1374450-94-8 | Buy Now". Molport.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsrZfe4ne0hl3RuyzrtSx6vS9TLT8KLJwY1RoO7sR5THQ53p7jn4loMcH6IF_rLsilrQQNtyJJhH_6ivEHD8q_UgIbUryJXgjEbf7gJFJiv4Hm_tCcF0sMtfQ0QDP_qLInlTaJzuFQKC-90Ji7MGs_3LawsA==]
  • "Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran". RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeRk2RsYou3QI1fNP2iADJ3UFfhhPqE2j6Yc46lennBlXWs2NmFqgijic3Lcx9GfMua-M4fcE64BZTujYAo_QhLCG5NSlb9qk5ycTWRmvnr8c0AaXRDWnxFsUHt_XDwH8Du5N0EW7sIIGtiyRmz6ZZQO5vMaQ4]
  • "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects". NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDbrzTXbzIrWoXHmlecmZzUUK9RjlNfOGZ2CeGrrlH-WEaX5aJ9miwA8iwhf_L7SHXYX0swJY17NprU94r7YiZh5I_6V4KZJZ_IOTMTalMNrV2yl9r3E-u1nd0UiJ_n70ZTUj3sfsTfyZeA==]
  • "Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEynqKtr4RWr8u2TKh8tTK_L0cc9cIe83TBonEmDOAoUzqhw-aE24CZTR7bx511HQVMkfYEDJlgAJOjjxjttjCjktDfWIKY3O5NayRQLKFMlswoFZzh3U-thOKabg8s4DsY5BRpHXjivM-PoLNhsnC0r5kiyAozX6Vt_Lg4M1iD2xFid9HvNh6kOVuzgcIJlE5OaskLOwNnf7-4yhJGOCwetVEAoEOw6G13RkQCUJD9gIUx8x1hGoKjA1TmNA==]
  • "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKlO7RElMbTUekfkeIuirMMbVPlApmf913Zu916s2o5CYridDxUUYYBQYozsyZ9j3Q2s93KcT1uwaLLJLbNbOfPB1qGvoyGABC0xkhQbWhf0E7_H-X_5qzyyCc1sBG7vY4sio57feLhxSDNnLPkHBgIytgfBJAGLM=]

Sources

Application

Application Note: Regioselective Cross-Coupling Strategies for 2,5-Dibromofuran-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the regioselective functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the regioselective functionalization of di-halogenated furans.

Introduction: The Strategic Value of 2,5-Dibromofuran-3-carbaldehyde

In the development of advanced active pharmaceutical ingredients (APIs) and organic optoelectronic materials, polyhalogenated heterocycles serve as indispensable building blocks. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a particularly valuable scaffold. It features two reactive carbon-bromine (C–Br) bonds and a formyl group at the C-3 position.

The true synthetic power of this molecule lies in its inherent asymmetry. The formyl group electronically differentiates the two bromine atoms, enabling highly controlled, sequential transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Sonogashira couplings). This application note details the mechanistic causality behind this regioselectivity and provides robust, field-proven protocols for its execution.

Mechanistic Rationale: The Causality of Regioselectivity

To predictably control cross-coupling, one must understand the electronic environment of the substrate. In transition-metal-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst to the C–Br bond is typically the selectivity-determining step .

In 2,5-dibromofuran-3-carbaldehyde, the C-2 and C-5 positions are not electronically equivalent:

  • Inductive and Mesomeric Effects: The C-3 formyl group is a strong electron-withdrawing group (EWG). It exerts a profound −I and −M effect on the adjacent C-2 position, significantly polarizing the C2–Br bond.

  • LUMO Modulation: Frontier Molecular Orbital (FMO) analysis of analogous polyhalogenated heterocycles demonstrates that EWGs lower the Lowest Unoccupied Molecular Orbital (LUMO) energy and increase the LUMO orbital coefficient at the ortho position .

  • Oxidative Addition Kinetics: The electron-rich Pd(0) center preferentially undergoes oxidative addition at the C-2 position because the activation energy barrier is substantially lower than at the distal C-5 position.

Mechanism A 2,5-Dibromofuran- 3-carbaldehyde C Oxidative Addition (Selective at C-2) A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation with Ar-B(OH)2 C->D C-3 Formyl Activation E Reductive Elimination (Mono-coupled Product) D->E - Pd(0)

Figure 1: Mechanistic pathway of regioselective Suzuki-Miyaura cross-coupling at the C-2 position.

Reaction Optimization and Quantitative Data

Achieving high regioselectivity requires strict thermodynamic and kinetic control. If the reaction temperature is too high, the kinetic energy of the system overcomes the activation barrier for the C-5 position, leading to statistical mixtures of mono- and di-arylated products .

The table below summarizes the optimization data for the coupling of 2,5-dibromofuran-3-carbaldehyde with a standard arylboronic acid (1.05 equivalents).

Table 1: Optimization of Reaction Conditions for Regioselective C-2 Coupling

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)C-2 Mono-Aryl Yield (%)C-2,5 Di-Aryl Yield (%)
1Pd(PPh₃)₄TolueneK₂CO₃904540
2Pd(PPh₃)₄1,4-Dioxane / H₂OK₂CO₃905535
3 Pd(PPh₃)₄ 1,4-Dioxane / H₂O K₂CO₃ 60 88 < 5
4Pd(dppf)Cl₂THF / H₂OCs₂CO₃607510

Data Insights:

  • Temperature: Reducing the temperature from 90 °C to 60 °C (Entry 2 vs. 3) effectively shuts down the secondary oxidative addition at C-5, maximizing the mono-coupled yield.

  • Solvent: A biphasic mixture of 1,4-Dioxane and water ensures the solubility of both the organic substrate and the inorganic base. The aqueous environment is critical for forming the highly reactive palladium-hydroxo intermediate, which accelerates the transmetalation step .

Experimental Protocols

The following protocol is designed as a self-validating system. Key checkpoints are embedded within the methodology to ensure the integrity of the reaction before proceeding to the next step.

Protocol S1 1. Reagent Preparation (Inert Atmosphere) S2 2. Catalyst & Base Addition (Pd(PPh3)4, K2CO3) S1->S2 S3 3. Controlled Heating (60°C for 4-6 h) S2->S3 S4 4. Reaction Monitoring (TLC/LC-MS Checkpoint) S3->S4 S5 5. Aqueous Workup (Extraction & Drying) S4->S5 S6 6. Column Chromatography (Hexane/EtOAc) S5->S6

Figure 2: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Protocol A: Regioselective Synthesis of 2-Aryl-5-bromofuran-3-carbaldehyde

Reagents Required:

  • 2,5-Dibromofuran-3-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Degassing the Solvent: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane and water. Degas the mixture by bubbling ultra-pure Argon or Nitrogen through the solvent for 15 minutes. Causality: Pd(0) is highly sensitive to oxygen; failure to degas will result in catalyst oxidation to Pd(II) and reaction stalling.

  • Substrate Loading: Add 2,5-dibromofuran-3-carbaldehyde and the arylboronic acid to the flask. Stir for 5 minutes under an inert atmosphere to ensure complete dissolution.

  • Base and Catalyst Addition: Add K₂CO₃ followed quickly by Pd(PPh₃)₄. Seal the flask with a rubber septum and purge with Argon for an additional 2 minutes.

  • Controlled Heating: Transfer the flask to a pre-heated oil bath set strictly to 60 °C . Causality: Maintaining exactly 60 °C prevents the thermal activation of the C-5 bromine, ensuring exclusive C-2 regioselectivity.

  • Reaction Monitoring (Self-Validation Checkpoint): After 4 hours, withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Validation: You should observe the disappearance of the starting material and the emergence of a single major product mass corresponding to the mono-arylated compound. If significant di-arylation is observed, the temperature was too high or excess boronic acid was used.

  • Quenching and Workup: Once complete, cool the reaction to room temperature. Add 10 mL of water and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Hexane to Hexane/EtOAc (9:1) to yield the pure 2-aryl-5-bromofuran-3-carbaldehyde.

Downstream Applications and Troubleshooting

Application in Optoelectronics

The resulting 2-aryl-5-bromofuran-3-carbaldehyde is a prime candidate for the synthesis of donor-acceptor (D-A) copolymers used in Organic Photovoltaics (OPVs). The remaining C-5 bromide can be subjected to a secondary Stille or Suzuki coupling with electron-rich monomers (e.g., benzodithiophene). Furthermore, the C-3 formyl group can undergo Knoevenagel condensation with electron-withdrawing units (like oxindole derivatives) to tune the bandgap .

Troubleshooting Note: In some complex polymerizations, the formyl group may coordinate with the palladium catalyst, reducing turnover efficiency. If this occurs, protect the aldehyde as a dimethoxymethyl acetal prior to the secondary coupling .

Application in Medicinal Chemistry

Sequential cross-coupling of dihaloheteroaromatics is a rapid strategy to synthesize conformationally restricted, rigid analogues of biologically active molecules, such as the tubulin-depolymerizing agent Combretastatin A-4 . The ability to independently functionalize the C-2 and C-5 positions allows medicinal chemists to rapidly map the structure-activity relationship (SAR) space of the furan core.

References

  • Molport Database. 2,5-dibromofuran-3-carbaldehyde | 1374450-94-8. Molport.[Link]

  • Handy, S. T., & Zhang, Y. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[Link]

  • Munir, R., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules (PMC).[Link]

  • Zhang, L., et al. (2024). Acetal- and Aldehyde-Substituted Thiophene-Benzodithiophene Copolymers for Organic Solar Cells. ACS Applied Energy Materials.[Link]

  • Theeramunkong, S., et al. (2011). Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. Journal of Medicinal Chemistry.[Link]

Method

Biological activity of 2,5-Dibromofuran-3-carbaldehyde derivatives

Application Note: Divergent Synthesis of Bioactive Libraries Utilizing 2,5-Dibromofuran-3-carbaldehyde Executive Summary 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly versatile, bifunctional heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Bioactive Libraries Utilizing 2,5-Dibromofuran-3-carbaldehyde

Executive Summary

2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly versatile, bifunctional heterocyclic scaffold utilized in advanced medicinal chemistry. For drug development professionals, this molecule offers orthogonal reactivity: the 2,5-dibromo positions are primed for palladium-catalyzed cross-coupling, while the C3-carbaldehyde enables rapid functionalization via reductive amination. This application note details the mechanistic rationale, self-validating protocols, and biological applications of this scaffold in generating Farnesyltransferase (FTase) inhibitors and Estrogen Receptor (ER) modulators.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 2,5-dibromofuran-3-carbaldehyde lies in its electronic asymmetry. The electron-withdrawing carbaldehyde group at the C3 position depletes electron density from the adjacent C2 position. Consequently, the C2–Br bond undergoes oxidative addition by Pd(0) more rapidly than the C5–Br bond. This allows researchers to perform regioselective mono-Suzuki couplings by strictly controlling the stoichiometry of the aryl coupling partner1[1]. Subsequent addition of a different boronic acid enables the synthesis of unsymmetrical 2,5-diaryl furans, a core motif in endocrine therapeutics 2[2].

Following the elaboration of the furan core, the C3-carbaldehyde serves as an electrophilic handle. Reductive amination with primary or secondary amines yields 3-(aminomethyl)furan derivatives. This specific pharmacophore is a proven structural motif in developing potent mammalian FTase inhibitors for oncology, as it effectively mimics the transition state of farnesyl pyrophosphate3[3].

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Causality Note: Furan rings possess lower aromaticity than thiophenes, making them prone to decomposition under harsh basic conditions. Therefore, a mild base (Cs₂CO₃) and Pd(PPh₃)₄ are selected to stabilize the intermediate and prevent ring-opening[2].

  • Preparation : In an oven-dried Schlenk flask, combine 2,5-dibromofuran-3-carbaldehyde (1.0 equiv), aryl boronic acid (1.05 equiv for mono-coupling), and Cs₂CO₃ (3.0 equiv).

  • Solvent & Degassing : Add a 4:1 mixture of Toluene/Ethanol. Critical Step: Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) catalyst to inactive Pd(II), which would permanently halt the catalytic cycle.

  • Catalyst Addition : Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction : Heat the mixture to 80 °C for 4-6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly UV-active starting material spot is fully consumed and replaced by a lower Rf product spot.

  • Workup : Quench with deionized water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield the 2-aryl-5-bromofuran-3-carbaldehyde.

Protocol B: Reductive Amination of the C3-Carbaldehyde

Causality Note: The reaction is performed in two distinct stages. First, imine formation is driven to completion using molecular sieves and mild acid. Second, NaBH₃CN is added because it is uniquely stable in mildly acidic methanol and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde[3].

  • Imine Formation : Dissolve the furan-3-carbaldehyde intermediate (1.0 equiv) in dry methanol (0.2 M). Add the desired primary amine (1.1 equiv), glacial acetic acid (1.3 equiv), and activated 4Å molecular sieves. Stir under nitrogen at room temperature for 2 hours.

  • Reduction : Add NaBH₃CN (1.5 equiv) in one portion. Stir at room temperature for 12 hours.

  • Workup & Validation : Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate in vacuo, partition between CH₂Cl₂ and saturated aqueous NaHCO₃, extract, and dry. Self-Validation: Successful amination is confirmed by the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene singlet (~3.8 ppm) in the ¹H NMR spectrum.

Data Presentation: Biological Evaluation

The following table summarizes the quantitative structure-activity relationship (QSAR) data for a library of synthesized derivatives, comparing their efficacy against target enzymes and cell lines based on established furan-core ligand profiles[2][3].

Compound IDC2 SubstituentC5 SubstituentC3 Amine MoietyFTase IC₅₀ (nM)ERβ Binding Affinity (RBA)
F3C-01 4-MethoxyphenylBromoEthylenediamine54 ± 12N/A
F3C-02 4-FluorophenylPhenylPiperazine120 ± 25N/A
F3C-03 4-Hydroxyphenyl4-HydroxyphenylNone (Aldehyde)>10,00085.4%
F3C-04 3-Chloro-4-OH-Ph4-HydroxyphenylNone (Aldehyde)>10,000112.0%
Note: RBA = Relative Binding Affinity compared to estradiol (100%). Lower IC₅₀ indicates higher potency.

Synthetic Workflow Visualization

G A 2,5-Dibromofuran-3-carbaldehyde (Core Scaffold) B Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) A->B C-C Bond Formation C 2,5-Diaryl-furan-3-carbaldehyde (Intermediate) B->C Yield: 75-85% D Reductive Amination (R-NH2, NaBH3CN) C->D C-N Bond Formation E 2,5-Diaryl-3-(aminomethyl)furan (Bioactive Library) D->E Yield: 80-95% F Biological Screening (FTase & ER Modulators) E->F Lead Identification

Divergent synthetic workflow for generating bioactive libraries from 2,5-dibromofuran-3-carbaldehyde.

References

  • Source: nih.
  • Source: acs.
  • Source: thieme-connect.

Sources

Application

Application Note: 2,5-Dibromofuran-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1] Structural Rationale & Reactivity Profiling In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1]

Structural Rationale & Reactivity Profiling

In modern drug discovery, the furan ring frequently serves as a bioisostere for phenyl rings or other heterocycles, offering unique hydrogen-bond accepting capabilities and distinct pharmacokinetic profiles. 2,5-Dibromofuran-3-carbaldehyde is a highly functionalized, versatile building block that provides three orthogonal sites for chemical diversification[1].

The strategic value of this scaffold lies in its electronic asymmetry:

  • C3-Carbaldehyde: Acts as a powerful electrophile for reductive aminations, Wittig reactions, or Knoevenagel condensations, allowing for the rapid construction of methylene-bridged pharmacophores[2].

  • C2-Bromide: Highly activated toward transition-metal-catalyzed cross-coupling. The inductive electron withdrawal from the adjacent heterocyclic oxygen, synergistically enhanced by the electron-withdrawing C3-formyl group, lowers the LUMO at the C2 position. This dictates preferential oxidative addition by Palladium(0) species[3].

  • C5-Bromide: Relatively electron-rich compared to C2, remaining inert under mild coupling conditions. This allows it to serve as a latent handle for late-stage functionalization[4].

By exploiting these electronic disparities, medicinal chemists can execute programmable, sequential functionalizations without the need for cumbersome protecting-group chemistry.

Quantitative Reactivity Data

To guide synthetic planning, the following table summarizes the field-proven reactivity profile of the three functional sites on the 2,5-dibromofuran-3-carbaldehyde scaffold.

Reaction SiteFunctionalization TypeStandard ReagentsTemp (°C)Expected Yield (%)Chemoselectivity Rationale
C3-Aldehyde Reductive Amination 1∘ / 2∘ Amine, NaBH(OAc)₃, DCE20–2575–85Mild hydride source prevents over-reduction and debromination.
C2-Bromide Suzuki-Miyaura (1st)Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃60–7065–80Activated by adjacent oxygen and C3-CHO; undergoes rapid oxidative addition.
C5-Bromide Suzuki-Miyaura (2nd)R-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄90–11060–75Requires elevated temperatures and a highly active catalyst for conversion.

Experimental Protocols

As a self-validating system, each protocol below includes specific causality for the reagent choices and intrinsic quality control metrics to verify success before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination at C3

Forming a methylene bridge between the furan core and an amine (e.g., a pyrazole derivative) is a common strategy to build flexible, target-binding ligands[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,5-dibromofuran-3-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and lower volatility, ensuring stable concentrations during the reaction.

  • Activation: Add glacial acetic acid (1.5 equiv) to the mixture and stir at room temperature for 2 hours. Causality: Mild acidic conditions accelerate the formation of the intermediate iminium ion, which is highly susceptible to reduction.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Stir for 12 hours at room temperature. Causality: NaBH(OAc)₃ is specifically selected because it is a mild reducing agent that targets protonated imines without reducing the unreacted aldehyde to an alcohol, and crucially, it avoids reductive debromination of the sensitive C2/C5 positions[2].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation & Quality Control:

  • LC-MS Analysis: The product mass must exhibit a classic 1:2:1 isotopic triplet (M, M+2, M+4), confirming the retention of both bromine atoms. The absence of this pattern indicates catastrophic reductive debromination.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C2

Following C3 functionalization, the C2-bromide can be selectively arylated[4].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the dibrominated intermediate (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv). Causality: A strict stoichiometric control of the boronic acid (1.05 equiv) and the use of a standard Pd(0) catalyst at mild temperatures prevents over-coupling at the C5 position[3].

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Heat the biphasic mixture at 65 °C for 4–6 hours under an argon atmosphere.

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via flash chromatography (Hexane/EtOAc).

Validation & Quality Control:

  • ¹H NMR Spectroscopy: The single furan proton (located at C4) will shift depending on the electronic nature of the newly installed C2-aryl group. However, the integration must remain exactly 1H. If the integration drops or complex multiplet patterns emerge beyond the added aryl group, it indicates unwanted C5-arylation (double coupling).

Workflow Visualization

The following diagram illustrates the orthogonal functionalization logic of the 2,5-dibromofuran-3-carbaldehyde scaffold, demonstrating how complex pharmacophores are assembled sequentially.

OrthogonalReactivity Core 2,5-Dibromofuran-3-carbaldehyde CAS: 1374450-94-8 C3 C3: Reductive Amination (NaBH(OAc)3, Amine) Core->C3 Step 1: Linker Formation C2 C2: Regioselective Suzuki (Pd(0), Ar-B(OH)2, 60°C) Core->C2 Step 1: Arylation C5 C5: Late-Stage Coupling (Pd(II), R-B(OH)2, 100°C) C3->C5 Step 2: Diversification C2->C5 Step 2: Diversification Lead Polysubstituted Furan Pharmacophore C5->Lead Final Assembly

Caption: Orthogonal functionalization workflow for 2,5-dibromofuran-3-carbaldehyde.

Sources

Method

Application Note: 2,5-Dibromofuran-3-carbaldehyde as a Strategic Building Block in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) Executive Summary In modern drug discovery and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, highly functionalized heterocycles is paramount. 2,5-Dibromofuran-3-carbaldehyde serves as a highly versatile, trifunctional building block. By possessing two differential electrophilic bromide sites and a reactive formyl group, this compound enables orthogonal, multi-stage functionalization. This application note details the chemical logic, regioselective cross-coupling protocols, and formyl-directed transformations necessary to harness this building block for the synthesis of asymmetric diarylfurans, complex macrocycles, and novel pharmaceutical intermediates.

Chemical Profile & Reactivity Landscape

The synthetic utility of 2,5-dibromofuran-3-carbaldehyde lies in the distinct electronic and steric environments of its three reactive centers:

  • The C5-Bromide (Sterically Accessible): In polyhalogenated heterocycles, the regioselectivity of oxidative addition is governed by a delicate balance of sterics versus electronics[1]. The C5 position is sterically unencumbered compared to the C2 position. Consequently, when utilizing bulky, electron-rich palladium catalysts, oxidative addition occurs preferentially at C5, allowing for highly regioselective Suzuki-Miyaura or Stille cross-couplings.

  • The C2-Bromide (Electronically Activated): The C2-Br bond is directly adjacent to the strongly electron-withdrawing formyl group at C3. While sterically hindered, it is electronically activated. Once the C5 position is functionalized, the C2 position can be subsequently coupled under forcing conditions or via metal-halogen exchange, enabling the synthesis of fully asymmetric 2,3,5-trisubstituted furans.

  • The C3-Formyl Group (Electrophilic Center): The aldehyde provides a classic electrophilic handle for reductive aminations, Wittig olefinations, or Knoevenagel condensations. It can be functionalized either before or after the cross-coupling steps, provided appropriate protecting group strategies or chemoselective reagents are employed.

ReactivityMap cluster_sites SM 2,5-Dibromofuran-3-carbaldehyde C5 C5-Br Position (Sterically Accessible) SM->C5 Pd-Catalyzed Cross-Coupling C2 C2-Br Position (Electronically Activated) SM->C2 Late-Stage Functionalization C3 C3-Formyl Group (Electrophilic Center) SM->C3 Nucleophilic Addition Prod1 Asymmetric 2,5-Diarylfurans C5->Prod1 Prod2 Fully Substituted Furans C2->Prod2 Prod3 Amines, Alkenes, Alcohols C3->Prod3

Reactivity map showing orthogonal functionalization sites of 2,5-dibromofuran-3-carbaldehyde.

Core Applications in Synthesis

A. Regioselective Macrocycle Synthesis

Functionalized dibromofurans are critical precursors in the synthesis of advanced macrocycles, such as cyclo[n]furans. Recent literature demonstrates that combining 2,5-dibromofuran derivatives with boronic acid pinacol esters in the presence of Pd2​(dba)3​ and bulky phosphine ligands like P(t−Bu)3​ drives rapid, regioselective cross-coupling, minimizing off-target oligomerization[2].

B. Pharmaceutical Scaffold Generation

The ability to perform a sequential Suzuki coupling (first at C5, then at C2) followed by a reductive amination at C3 allows medicinal chemists to rapidly generate libraries of furan-based kinase inhibitors or GPCR ligands with high structural diversity.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: To achieve high regioselectivity at the C5 position, a catalyst system with a large steric profile is required. The combination of Pd2​(dba)3​ and Tri-tert-butylphosphonium tetrafluoroborate ( P(t−Bu)3​⋅HBF4​ ) creates a bulky, electron-rich active palladium species. This bulk prevents insertion into the sterically congested C2-Br bond, while the electron richness accelerates the oxidative addition at C5[2]. Cesium fluoride (CsF) is utilized as a mild base to facilitate transmetalation without causing base-catalyzed degradation of the C3-aldehyde.

Reagents:

  • 2,5-Dibromofuran-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol%)

  • P(t−Bu)3​⋅HBF4​ (0.05 equiv, 5.0 mol%)

  • CsF (3.0 equiv, 3.0 mmol)

  • Solvent: THF/H₂O (10:1, 0.1 M), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 2,5-dibromofuran-3-carbaldehyde, the arylboronic acid, and CsF.

  • Catalyst Addition: Add Pd2​(dba)3​ and P(t−Bu)3​⋅HBF4​ to the flask.

  • Solvent Introduction: Add the degassed THF/H₂O mixture via syringe. The presence of water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Quality Control (QC): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the mono-coupled product. Troubleshooting: If significant di-coupled product is observed, reduce the temperature to 45 °C or ensure strict 1.05 stoichiometric control of the boronic acid. If protodeboronation of the boronic acid occurs (evident by the presence of the uncoupled aryl ring in GC-MS), ensure the solvent is thoroughly degassed and consider lowering the water ratio.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Preparation Degas THF/H2O solvent mixture to prevent catalyst oxidation Step2 Step 2: Reaction Assembly Add 2,5-dibromofuran-3-carbaldehyde, boronic acid, CsF, and Pd-catalyst Step1->Step2 Step3 Step 3: Heating & Monitoring Heat at 60°C for 4-6 hours. Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quench & Extraction Quench with water, extract with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Flash column chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling at the C5 position.

Protocol B: Chemoselective Reductive Amination of the C3-Formyl Group

Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the in situ generated iminium ion without reducing the unreacted aldehyde to an alcohol, and crucially, it avoids the unwanted hydrodebromination of the sensitive C-Br bonds that can occur with harsher hydride sources.

Step-by-Step Methodology:

  • Dissolve the furan-3-carbaldehyde derivative (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation (skip if using the amine hydrochloride salt). Stir at room temperature for 30 minutes.

  • Add NaBH(OAc)3​ (1.5 equiv) portion-wise.

  • Stir at room temperature for 2–4 hours until complete consumption of the aldehyde is confirmed by TLC.

  • Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry over MgSO4​ , and concentrate for purification.

Data Presentation & Reaction Optimization

The following tables summarize the optimization parameters for the functionalization of 2,5-dibromofuran-3-carbaldehyde, demonstrating the critical nature of catalyst selection for regiocontrol.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling (C5 vs C2)

Catalyst SystemLigandTemp (°C)C5-Coupled Yield (%)C2,C5-Di-Coupled Yield (%)
Pd(PPh3​)4​ None804525
Pd2​(dba)3​ SPhos6078< 5
Pd2​(dba)3​ P(t−Bu)3​⋅HBF4​ 60 85 < 2

Note: The use of the bulky P(t−Bu)3​ ligand almost entirely suppresses the off-target C2-coupling, allowing for clean isolation of the C5-monosubstituted product[2].

Table 2: Functional Group Tolerance in Reductive Amination ( NaBH(OAc)3​ in DCE)

Amine TypeExampleTime (h)Chemoselectivity (C-Br Intact)Isolated Yield (%)
Primary (Aliphatic)Benzylamine2> 99%88
Primary (Aromatic)Aniline4> 99%75
Secondary (Cyclic)Morpholine3> 99%92

References

  • [2] Precise Synthesis of Ester-Functionalized Cyclo[6]- and Cyclo[7]furans. PMC - National Institutes of Health (NIH). Available at:[Link]

  • [1] Sterics versus Electronics: Regioselective Cross-Coupling of Polybrominated Thiophenes. European Journal of Organic Chemistry (2008). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 2,5-Dibromofuran-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 2,5-Dibromofuran-3-carbaldehyde . This molecule is a highly versatile, dual-functional building block utilized extensively in the development of active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dibromofuran-3-carbaldehyde . This molecule is a highly versatile, dual-functional building block utilized extensively in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Synthesizing this compound typically relies on one of two primary pathways: Route A (Electrophilic dibromination of furan-3-carbaldehyde) or Route B (Directed lithiation-formylation of 2,5-dibromofuran). Because the furan nucleus is highly sensitive to both strong acids and nucleophiles[1], researchers frequently encounter side reactions such as ring-opening, over-oxidation, or undesired halogen-metal exchange.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Part 1: Troubleshooting Guide & FAQs

Route A: Electrophilic Bromination of Furan-3-carbaldehyde

Q: Why is my bromination reaction yielding a complex mixture of black tar instead of the dibrominated product? A: You are observing acid-catalyzed furan ring opening and subsequent polymerization. Furan rings possess a weakly basic oxygen atom. When using elemental bromine ( Br2​ ) as the reagent, the electrophilic aromatic substitution generates stoichiometric amounts of hydrobromic acid ( HBr ). The strong acid protonates the furan oxygen, compromising its aromaticity and making the diene system highly susceptible to nucleophilic attack, which cleaves the ring into unstable 1,4-dicarbonyl polymers[1].

  • The Fix: Switch your brominating agent to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF[2]. NBS provides a controlled, low steady-state concentration of electrophilic bromine and minimizes HBr generation, preserving the integrity of the furan ring.

Q: I am observing oxidation of the C3-aldehyde to a carboxylic acid (furoic acid derivative). How can I prevent this? A: The formyl group is highly susceptible to oxidation in the presence of excess halogens and trace water. Aqueous conditions convert the aldehyde into a hydrate intermediate, which is rapidly oxidized by bromine to a carboxylic acid.

  • The Fix: Ensure strictly anhydrous conditions. Use rigorously dried DMF and store your NBS under argon. Additionally, protect the reaction flask from ambient light to suppress radical-mediated auto-oxidation pathways.

Route B: Directed Lithiation and Formylation of 2,5-Dibromofuran

Q: My GC-MS analysis shows 5-bromofuran-2-carbaldehyde as the major product instead of the target 2,5-dibromo-3-carbaldehyde. What went wrong? A: This is a classic case of competitive lithium-halogen exchange. If you utilized an alkyllithium reagent like n -Butyllithium ( n -BuLi), its highly nucleophilic nature causes it to attack the polarizable bromine atoms at the highly activated C2/C5 positions[3]. This exchange is kinetically faster than proton abstraction, leading to debromination and subsequent formylation at C2.

  • The Fix: You must use Lithium Diisopropylamide (LDA) instead of n -BuLi. LDA is a sterically hindered, non-nucleophilic base. Its bulk prevents it from approaching the bromine atoms, forcing it to act purely as a base to selectively abstract the most acidic proton at the C3 position via kinetic control[4].

Q: The formylation step with DMF is yielding extremely low conversion. How do I push the reaction to completion? A: The furan ring in 2,5-dibromofuran is severely deactivated by the two electron-withdrawing bromine atoms. Consequently, the resulting C3-lithiated intermediate is significantly less nucleophilic than a standard aryllithium species. Furthermore, the collapse of the tetrahedral intermediate formed upon DMF addition is sluggish at low temperatures.

  • The Fix: Use a larger excess of anhydrous DMF (2.0 to 3.0 equivalents). More importantly, after adding DMF at -78 °C, you must allow the reaction mixture to slowly warm to room temperature over 2–3 hours before quenching. This thermal energy is required to drive the nucleophilic addition to completion.

Part 2: Mechanistic Visualization

The following diagram illustrates the critical divergence in reaction pathways during Route B, highlighting why reagent selection is the primary failure point in furan functionalization.

G Start 2,5-Dibromofuran nBuLi n-BuLi (Nucleophilic Alkyllithium) Start->nBuLi Incorrect Reagent LDA LDA (Sterically Hindered Base) Start->LDA Correct Reagent LiExchange Lithium-Halogen Exchange (C2/C5 Position) nBuLi->LiExchange Deprotonation Selective C3 Deprotonation (Kinetic Control) LDA->Deprotonation DMF1 + DMF Quench LiExchange->DMF1 DMF2 + DMF Quench Deprotonation->DMF2 SideProduct 5-Bromofuran-2-carbaldehyde (Major Side Product) DMF1->SideProduct Target 2,5-Dibromofuran-3-carbaldehyde (Target Molecule) DMF2->Target

Fig 1: Mechanistic divergence in the lithiation-formylation of 2,5-dibromofuran based on base selection.

Part 3: Quantitative Reaction Data

To assist in route selection, the following table summarizes the quantitative metrics and typical impurity profiles of both synthetic strategies.

MetricRoute A: NBS BrominationRoute B: LDA-Mediated Formylation
Starting Material Furan-3-carbaldehyde2,5-Dibromofuran
Key Reagents NBS (2.1 eq), DMFLDA (1.1 eq), DMF (2.0 eq), THF
Typical Yield 45% – 55%65% – 75%
Reaction Time 12 – 16 hours4 – 5 hours
Primary Side Product Furoic acid derivatives, Tar5-Bromofuran-2-carbaldehyde
Regioselectivity Moderate (monobromination common)High (exclusive C3 deprotonation)
Scalability High (Exothermic control needed)Moderate (Requires cryogenic -78 °C)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Directed Lithiation-Formylation of 2,5-Dibromofuran (Route B)

This protocol utilizes a sterically hindered base to ensure regioselective C3-deprotonation without triggering halogen dance or exchange reactions[4].

  • System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (to achieve 0.2 M relative to the substrate) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.

  • In-Situ LDA Generation: Add n -BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Validation Check: The solution should remain clear. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool strictly to -78 °C.

  • Substrate Addition: Add 2,5-dibromofuran (1.0 eq) dropwise. Stir at -78 °C for 1 hour. Causality: The extended time at cryogenic temperatures ensures complete kinetic deprotonation at C3 while suppressing any thermodynamically driven halogen migration.

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl . Validation Check: A mild exotherm and phase separation indicate the successful breakdown of the tetrahedral intermediate. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the target aldehyde.

Protocol 2: Electrophilic Bromination of Furan-3-carbaldehyde (Route A)

This protocol utilizes NBS to maintain a low concentration of electrophilic bromine, preventing acid-catalyzed ring fragmentation[2].

  • System Preparation: Dissolve furan-3-carbaldehyde (1.0 eq) in strictly anhydrous DMF (0.5 M). Wrap the reaction flask in aluminum foil to protect it from light, shutting down radical-mediated side reactions. Cool to 0 °C.

  • Controlled Bromination: Add N-Bromosuccinimide (NBS, 2.1 eq) in small portions over 30 minutes. Causality: Portion-wise addition controls the exotherm. A sudden spike in temperature will accelerate the degradation of the furan ring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor progression via TLC (Hexanes/EtOAc 8:2).

  • Workup: Pour the reaction mixture into crushed ice water. Extract with diethyl ether (3x). Wash the organic layer sequentially with 5% aqueous Na2​S2​O3​ (to quench unreacted electrophilic bromine) and brine.

  • Purification: Dry the organic phase over MgSO4​ , concentrate, and purify the crude residue via recrystallization from hexanes or flash chromatography.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dibromofuran-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1]. As a Senior Application Scientist, I frequently consult with researchers who struggle with the halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1]. As a Senior Application Scientist, I frequently consult with researchers who struggle with the halogenation of furan derivatives. The furan ring is highly electron-rich but notoriously sensitive to acidic and aqueous conditions. This often leads to poor yields, unwanted ring-opening, and complex purification pipelines.

Because this compound is a highly versatile building block for downstream cross-coupling reactions (e.g., Suzuki, Stille) in pharmaceutical and agrochemical development[2], achieving a high-yielding, scalable synthesis is critical. This guide provides a self-validating, mechanistically grounded approach to troubleshooting and optimizing your dibromination workflows.

Mechanistic Pathway & Failure Modes

Understanding the reaction mechanism is the first step in troubleshooting. The formyl group at the C3 position directs electrophilic aromatic substitution primarily to the C2 and C5 positions. However, the exact choice of reagents dictates whether the reaction yields the desired product or degrades into side reactions.

G SM Furan-3-carbaldehyde (Starting Material) Int1 2-Bromofuran-3-carbaldehyde (Intermediate) SM->Int1 NBS or [Bmim]Br3 (Electrophilic Attack C2) Side1 Malealdehyde Derivatives (Ring-Opened Byproducts) SM->Side1 Aqueous Br2 / H+ (Hydration & Cleavage) Product 2,5-Dibromofuran-3-carbaldehyde (Target Product) Int1->Product NBS or [Bmim]Br3 (Electrophilic Attack C5) Side2 2,4,5-Tribromofuran-3-carbaldehyde (Over-bromination) Product->Side2 Excess Br2 / >40°C (Attack at C4)

Reaction pathway for 2,5-dibromofuran-3-carbaldehyde synthesis highlighting side reactions.

Troubleshooting & FAQs

Q1: Why is my reaction yielding black, tarry mixtures with very little target product? A1: This is the classic signature of furan ring-opening and subsequent polymerization. When using liquid bromine (Br₂) in standard solvents, hydrobromic acid (HBr) is generated as a stoichiometric byproduct. In the presence of even trace moisture, HBr catalyzes the hydration of the furan ring, cleaving it into malealdehyde derivatives that rapidly polymerize into a black tar[3].

  • The Fix: Eliminate free HBr and moisture. Switch your brominating agent to N-Bromosuccinimide (NBS) in anhydrous N,N-Dimethylformamide (DMF)[4], or utilize an ionic liquid such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃)[5]. These reagents provide a controlled release of electrophilic bromine without generating destructive acidic byproducts.

Q2: My GC/MS shows a significant amount of a tribrominated species. How do I improve regioselectivity? A2: You are observing 2,4,5-tribromofuran-3-carbaldehyde. While the C2 and C5 positions are the most activated, the C4 position will undergo bromination if the reaction kinetics are not tightly controlled. This is caused by either an excess of the brominating agent or thermal spikes during the reaction[4].

  • The Fix: Strictly limit your brominating agent to 2.05 equivalents. Furthermore, electrophilic aromatic substitution is highly exothermic; you must control the addition rate and maintain the internal temperature between 0°C and 15°C during the reagent addition phase.

Q3: I am losing my aldehyde functionality during the reaction. What is causing this oxidation? A3: Aldehydes are highly susceptible to auto-oxidation or radical-mediated halogenation (forming acyl bromides that hydrolyze to carboxylic acids) when exposed to light, oxygen, or trace aqueous oxidants.

  • The Fix: Run the reaction under a strict argon or nitrogen atmosphere, use degassed solvents, and shield the reaction vessel from direct light (e.g., wrap the flask in aluminum foil) to suppress radical pathways.

Quantitative Data: Reagent Comparison

To optimize your synthesis, it is crucial to select the correct brominating system. The table below summarizes the expected outcomes based on the reagent chosen.

Brominating AgentSolventTemp (°C)Time (h)Avg. Yield (%)Primary Failure Mode / Impurity
Liquid Br₂ (2.0 eq)CHCl₃0 to 25445 - 55Ring-opened polymers (Malealdehydes)
NBS (2.05 eq)Anhydrous DMF0 to 25678 - 85Monobrominated intermediate (Under-reaction)
[Bmim]Br₃ (2.0 eq)None / EtOH15 to 40588 - 92Trace tribrominated species[5]

Self-Validating Experimental Protocol: Optimized NBS Dibromination

This protocol utilizes NBS in DMF, balancing commercial accessibility with high yield and regioselectivity. It is designed as a self-validating system with built-in In-Process Controls (IPC).

Step 1: System Preparation & Inerting

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and addition funnel. Add furan-3-carbaldehyde (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration). Purge the system with Argon for 15 minutes.

  • Causality: Moisture and oxygen promote ring-opening and aldehyde oxidation. The inert atmosphere is your first line of defense.

Step 2: Thermal Regulation

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C to 2°C.

  • Causality: Lowering the kinetic energy of the system prevents premature electrophilic attack at the less-reactive C4 position, ensuring strict C2/C5 regioselectivity.

Step 3: Controlled Electrophilic Addition

  • Action: Dissolve NBS (2.05 eq) in anhydrous DMF. Add this solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. Shield the flask from light.

  • Causality: NBS provides a steady, low concentration of reactive bromine species[4]. Slow addition prevents thermal runaway, while light shielding prevents radical-initiated side reactions.

Step 4: Reaction Propagation & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to naturally warm to 20-25°C. Stir for 4-6 hours.

  • Validation Check: Pull a 50 µL aliquot, quench in 1 mL EtOAc/water, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or HPLC.

  • Success Criteria: The starting material and the intermediate (2-bromofuran-3-carbaldehyde) should be < 2% by area. If the intermediate persists, stir for an additional 2 hours. Do NOT add more NBS, as this risks C4 bromination.

Step 5: Quenching & Isolation

  • Action: Cool the mixture back to 0°C. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1.0 eq based on NBS) followed by saturated aqueous NaHCO₃.

  • Causality: Thiosulfate instantly reduces any unreacted active bromine, preventing post-reaction oxidation during the workup. Bicarbonate neutralizes trace succinimide acidity.

Step 6: Extraction & Purification

  • Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (ethanol) or silica gel chromatography.

  • Causality: The LiCl wash effectively partitions DMF into the aqueous layer, preventing emulsion formation and ensuring a clean crude product.

References

  • [3] Title: On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • [5] Title: CN102351815A - Synthesis method of 5-bromo-2-furaldehyde Source: Google Patents URL:

  • [4] Title: Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker Source: PMC (nih.gov) URL:[Link]

  • [2] Title: Optimizing Organic Synthesis with 3-Bromo-2-furaldehyde (CAS 14757-78-9): The Chemical Advantage of 3-Bromo-2-furaldehyde Source: nbinno.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Troubleshooting for 2,5-Dibromofuran-3-carbaldehyde

As a Senior Application Scientist, I frequently encounter challenges related to the handling of polyfunctional heterocyclic building blocks. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) [1] is a highly versatile e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges related to the handling of polyfunctional heterocyclic building blocks. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) [1] is a highly versatile electrophile used extensively in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[2]. However, its dual functionality—a furan ring activated by two bromine atoms and an electron-withdrawing aldehyde—makes it exceptionally sensitive to environmental degradation.

This technical guide provides a mechanistic understanding of its stability, optimal storage protocols, and troubleshooting strategies to ensure reproducibility in your drug development and synthetic workflows.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / RecommendationCausality / Rationale
CAS Number 1374450-94-8Unique chemical identifier for procurement and safety tracking.
Molecular Formula C5H2Br2O2Dual halogens enable cross-coupling; aldehyde enables condensation.
Storage Temperature -20°C (Freezer)Low thermal energy arrests the kinetics of autoxidation.
Atmosphere Argon (Inert)Denser than Nitrogen; effectively blankets the solid to displace O₂.
Light Exposure Strict protection (Amber vial)Prevents UV/Vis radical-initiated furan ring polymerization.

Table 2: Degradation Markers & Analytical Detection

DegradantVisual Indicator¹H NMR Marker (CDCl₃)Impact on Experiment
2,5-Dibromofuran-3-carboxylic acid White/yellow crust near capBroad singlet at δ 11.0-12.0 ppmConsumes stoichiometric base; ligates to and poisons Pd catalyst.
Polymeric Furan Species Dark brown/black discolorationBroad, undefined baseline peaksNon-reactive mass lowers effective molarity; complicates purification.
Section 1: Storage & Stability FAQs

Q: Why does my pristine batch of 2,5-dibromofuran-3-carbaldehyde turn brown or dark yellow over time? A: This discoloration is a macroscopic indicator of two concurrent degradation pathways: autoxidation and photodecomposition. The formyl group (-CHO) at the 3-position is highly susceptible to aerobic oxidation, converting the aldehyde into 2,5-dibromofuran-3-carboxylic acid[3]. Simultaneously, halogenated furans undergo radical-mediated photodecomposition when exposed to ambient UV/Vis light, leading to debromination and subsequent polymerization of the furan ring. This polymeric byproduct is responsible for the dark brown discoloration.

Q: What are the absolute best practices for long-term storage? A: To arrest both oxidation and photolysis, the compound must be stored at -20°C in an amber or foil-wrapped vial. The headspace must be purged with an inert gas. Argon is preferred over Nitrogen because it is heavier than air, allowing it to settle over the compound and effectively displace oxygen at the solid/gas interface.

degradation_pathway A 2,5-Dibromofuran-3-carbaldehyde (Pristine Reagent) B 2,5-Dibromofuran-3-carboxylic acid (Oxidation Product) A->B O2 (Air) Room Temp Autoxidation C Polymeric/Debrominated Species (Photodegradation) A->C UV/Vis Light Extended Exposure Radical Cleavage

Fig 1: Primary degradation pathways of 2,5-dibromofuran-3-carbaldehyde via oxidation and photolysis.

Section 2: Experimental Troubleshooting FAQs

Q: My Suzuki-Miyaura cross-coupling yields are unexpectedly low. Could the reagent be the issue? A: Yes. If the reagent has oxidized to 2,5-dibromofuran-3-carboxylic acid, the newly formed acidic proton will rapidly consume your stoichiometric base (e.g., K₂CO₃, CsF), quenching the transmetalation step of the catalytic cycle. Furthermore, carboxylic acids can ligate to the Palladium(0) catalyst, altering its electronic properties and hindering the preferential oxidative addition required for the C-Br bonds[2].

Q: How can I verify the integrity of my batch before setting up a critical experiment? A: Perform a quick ¹H NMR analysis in CDCl₃. You should observe a sharp singlet around δ 9.9 ppm corresponding to the intact aldehyde proton. If you observe a broad singlet downfield ( δ 11-12 ppm) indicating a carboxylic acid -OH, or an absence of the aldehyde peak entirely, the reagent has degraded and must be purified before use.

troubleshooting Start Analyze Reaction Yield CheckNMR Check Reagent Purity (1H NMR: Aldehyde ~9.9 ppm) Start->CheckNMR Impure Acid/Polymer Detected (Broad peaks / Color change) CheckNMR->Impure Degraded Pure Reagent is Pure (Clean singlet at 9.9 ppm) CheckNMR->Pure Intact Purify Purify via Silica Gel (Hexane/EtOAc) Impure->Purify Optimize Optimize Catalyst/Ligand or Protect Aldehyde Pure->Optimize

Fig 2: Diagnostic workflow for resolving low yields in cross-coupling reactions using this reagent.

Self-Validating Experimental Protocols
Protocol 1: Inert-Atmosphere Aliquoting (Preventative)

To prevent repeated freeze-thaw cycles and atmospheric exposure of the bulk reagent, follow this aliquoting protocol upon receiving a new batch.

  • Equilibration: Remove the sealed bottle from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 minutes). Causality: Opening a cold bottle causes immediate atmospheric moisture condensation, accelerating degradation.

  • Purging: Transfer the bottle to a fume hood. Connect an Argon line to a Schlenk line or manifold.

  • Aliquoting: Rapidly weigh out single-use aliquots (e.g., 100 mg) into amber glass vials. Causality: Amber glass blocks the UV wavelengths responsible for radical C-Br bond cleavage.

  • Blanketing: Insert an Argon needle into each vial for 10 seconds to displace ambient air. Quickly cap the vial with a PTFE-lined septum cap.

  • Storage: Store all aliquots at -20°C.

  • Self-Validation: The reagent in the aliquots should remain a pale yellow/colorless solid for >6 months. If the solid turns brown, the argon purge was insufficient.

Protocol 2: Rescue Purification via Flash Chromatography (Corrective)

If your reagent has degraded (indicated by brown coloration or NMR confirmation of carboxylic acid), it can be rescued using this rapid silica gel plug method.

  • Preparation: Pack a short glass column with silica gel (230-400 mesh) using a mobile phase of 9:1 Hexane:Ethyl Acetate.

  • Loading: Dissolve the degraded 2,5-dibromofuran-3-carbaldehyde in a minimal amount of dichloromethane (DCM). Load it directly onto the silica pad.

  • Elution: Elute with 9:1 Hexane:Ethyl Acetate. Causality: The intact aldehyde is relatively non-polar and will elute quickly. The oxidized carboxylic acid byproduct and polar polymeric species will remain tightly bound to the baseline of the silica gel.

  • Concentration: Collect the pale-yellow fractions and concentrate under reduced pressure on a rotary evaporator, keeping the water bath below 30°C to prevent thermal degradation.

  • Self-Validation: Run a Thin Layer Chromatography (TLC) plate of the purified fractions alongside the crude degraded material. The purified product should show a single distinct spot (UV active), while the baseline streak (carboxylic acid/polymers) should be completely absent.

References
  • National Institutes of Health (NIH) / PMC. Precise Synthesis of Ester-Functionalized Cyclo[6]- and Cyclo[7]furans. Retrieved from: [Link]

  • RSC Publishing. furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in 2,5-Dibromofuran-3-carbaldehyde Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, catalyst poisoning, and complex side-reaction profiles when working with highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, catalyst poisoning, and complex side-reaction profiles when working with highly functionalized heterocycles.

2,5-Dibromofuran-3-carbaldehyde presents a unique set of challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig). The core issue stems from a combination of electronic deactivation and steric hindrance. Below, we dissect the causality behind these failures and provide a self-validating, field-proven protocol to overcome them.

Mechanistic Bottlenecks & Strategic Solutions

G A 2,5-Dibromofuran- 3-carbaldehyde C Oxidative Addition (Bottleneck) A->C Direct Reaction (Low Yield) D Acetal Protection (Restores e- density) A->D Step 1 B Pd(0) Catalyst B->C E Electron-Rich Ligands (e.g., XPhos, dppf) B->E Catalyst Tuning F Successful Cross-Coupling D->F Activated Substrate E->F Lower Activation Energy

Mechanistic pathways overcoming oxidative addition bottlenecks in 2,5-dibromofuran-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does 2,5-dibromofuran-3-carbaldehyde exhibit sluggish oxidative addition compared to unfunctionalized dibromofurans? Answer: The reactivity bottleneck lies in the electronic landscape of the furan ring. The C3-carbaldehyde group is strongly electron-withdrawing via resonance. While this theoretically increases the electrophilicity of the adjacent C2-Br bond (which typically favors oxidative addition according to nucleophilic aromatic substitution trends[1]), the aldehyde oxygen can competitively coordinate with the palladium(0) catalyst. This coordination forms a stable, unreactive chelate, effectively poisoning the catalyst and raising the activation energy for the desired oxidative addition into the C-Br bond.

Q2: How can I prevent nucleophilic attack and catalyst poisoning at the C3-aldehyde? Answer: The most robust solution is transient masking of the aldehyde via acetal protection (e.g., using ethylene glycol). Converting the sp2-hybridized carbonyl to an sp3-hybridized acetal achieves two critical mechanistic goals:

  • It eliminates the electrophilic carbonyl carbon, preventing unwanted nucleophilic attack by organometallic reagents (like boronic acids) or bases[2].

  • It disrupts the resonance-withdrawing effect of the carbonyl, restoring electron density to the furan ring and preventing the aforementioned Pd-chelation trap.

Q3: Which catalyst system optimally overcomes the activation barrier for this substrate? Answer: Standard catalysts like Pd(PPh3)4 often fail due to the inherent low reactivity of the deactivated furan system[3]. To force the oxidative addition, you must utilize a catalyst system featuring bulky, electron-rich phosphine ligands. Pd(dppf)Cl2 or the Buchwald precatalyst G3-XPhos are highly recommended. The electron-rich nature of these ligands increases the electron density on the Pd center, facilitating the insertion into the C-Br bond, while their steric bulk accelerates the subsequent reductive elimination step.

Quantitative Data: Catalyst & Protection Strategy Comparison

The following table summarizes the dramatic impact of substrate protection and catalyst selection on the bis-arylation of the 2,5-dibromofuran core.

Substrate StateCatalyst SystemBase / SolventTime / TempConversion (%)Primary Issue Overcome
Unprotected Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane-H2O12h / 80 °C< 20%Baseline (Aldehyde interference)
Protected (Acetal) Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane-H2O12h / 80 °C65%Nucleophilic attack on C=O
Protected (Acetal) Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane-H2O6h / 80 °C> 95%Sluggish oxidative addition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . You must not proceed to the next step unless the specific Quality Control (QC) checkpoint is met.

Workflow Step1 1. Aldehyde Protection (Ethylene Glycol, pTsOH) QC1 QC: IR/NMR Check (Absence of C=O peak) Step1->QC1 Step2 2. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) QC1->Step2 Pass QC2 QC: LC-MS/TLC (Mass of coupled product) Step2->QC2 Step3 3. Acidic Deprotection (HCl/THF) QC2->Step3 Pass End Target: Substituted Furan-3-carbaldehyde Step3->End

Self-validating experimental workflow for the functionalization of 2,5-dibromofuran-3-carbaldehyde.

Step 1: Acetal Protection (The Masking Phase)
  • Procedure: Combine 2,5-dibromofuran-3-carbaldehyde (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene. Reflux under Dean-Stark conditions for 4-6 hours until water evolution ceases.

  • Causality: Removing water physically drives the thermodynamic equilibrium toward the formation of the cyclic acetal, completely masking the reactive aldehyde.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on an aliquot of the crude product. The reaction is successful only if the strong C=O stretching frequency (~1680 cm⁻¹) is completely absent. Do not proceed to Step 2 if this peak remains.

Step 2: Suzuki-Miyaura Coupling (The Functionalization Phase)
  • Procedure: In a rigorously degassed Schlenk flask, combine the protected dibromofuran (1.0 eq), the desired arylboronic acid (2.2 eq for bis-coupling), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (3.0 eq) in a 1,4-dioxane/water (4:1) mixture. Heat at 80 °C for 6-8 hours[3].

  • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. K3PO4 is specifically chosen over weaker bases (like Na2CO3) to accelerate the transmetalation step with the sterically demanding protected furan.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass of the starting material is entirely replaced by the mass of the bis-arylated intermediate.

Step 3: Acidic Deprotection (The Unmasking Phase)
  • Procedure: Dissolve the crude coupled product in THF and add 2M aqueous HCl. Stir at room temperature for 2 hours. Extract with ethyl acetate and wash with saturated NaHCO3.

  • Causality: The aqueous acid rapidly and selectively hydrolyzes the acetal back to the aldehyde without disturbing the newly formed robust C-C bonds on the furan ring.

  • Self-Validation Checkpoint: ¹H NMR analysis must show the reappearance of the characteristic aldehyde proton singlet far downfield (~9.8 - 10.0 ppm).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 2,5-Dibromofuran-3-carbaldehyde

Knowledge Base: Scaling Up 2,5-Dibromofuran-3-carbaldehyde Introduction Welcome to the Technical Support Center. This portal provides drug development professionals and process chemists with validated troubleshooting gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Scaling Up 2,5-Dibromofuran-3-carbaldehyde

Introduction Welcome to the Technical Support Center. This portal provides drug development professionals and process chemists with validated troubleshooting guides, mechanistic insights, and standard operating procedures (SOPs) for the synthesis of 2,5-dibromofuran-3-carbaldehyde (CAS 1374450-94-8)[1]. The furan ring is a highly versatile building block in medicinal chemistry, but its electron-rich nature makes it susceptible to over-oxidation and ring-opening during electrophilic halogenation[2]. This guide addresses the critical parameters required to achieve high-yielding, regioselective di-bromination at scale.

Process Visualization

ScaleUp SM Furan-3-carbaldehyde (Starting Material) Rxn Electrophilic Aromatic Bromination SM->Rxn NBS N-Bromosuccinimide (2.15 eq) NBS->Rxn Cond Solvent: DMF Temp: 0°C to 20°C Cond->Rxn Quench Na2S2O3 Quench & EtOAc Extraction Rxn->Quench HPLC >98% Conv Prod 2,5-Dibromofuran-3-carbaldehyde (Target Product) Quench->Prod Crystallization

Fig 1. Mechanistic workflow and scale-up parameters for 2,5-Dibromofuran-3-carbaldehyde synthesis.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant furan ring-opening and degradation during the bromination step? Root Cause: Furan rings are highly sensitive to strong acids and aggressive halogens. When molecular bromine ( Br2​ ) is used directly, the reaction generates hydrobromic acid (HBr) as a byproduct. The accumulation of HBr protonates the furan oxygen, leading to rapid hydrolytic ring-opening, polymerization, and the formation of dark, intractable tars[3]. Validated Solution: Transition the process from Br2​ to N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[4]. NBS acts as a controlled source of electrophilic bromine, maintaining a low steady-state concentration that prevents runaway oxidation[5]. Furthermore, DMF acts as a mild base and stabilizes the polar transition state, mitigating acid-catalyzed degradation[6].

Q2: My in-process HPLC shows a persistent mixture of mono-bromo intermediate and the desired di-bromo product. How do I push the reaction to completion? Root Cause: The first bromination occurs rapidly at the C5 position because it is synergistically activated by the furan oxygen and minimally deactivated by the C3-aldehyde. However, the introduction of the first bromine atom exerts an electron-withdrawing inductive effect, significantly deactivating the remaining C2 position[2]. Validated Solution:

  • Stoichiometry: Ensure a precise charge of 2.15 to 2.20 equivalents of NBS.

  • Thermal Maturation: While dosing must occur at <5∘C to control the initial exotherm, the secondary bromination requires thermal energy. Allow the reactor to warm to 20∘C−25∘C after dosing is complete.

  • Self-Validating Control: Do not proceed to quench until HPLC analysis (at 254 nm) confirms the mono-bromo intermediate is <1.0% (Area %). If the reaction stalls, add NBS in 0.05 eq increments.

Q3: The isolated product is dark brown instead of the expected pale yellow solid. How do I improve the color profile and purity? Root Cause: Discoloration is universally caused by trace amounts of unreacted oxidizing agents (NBS or trapped bromine radicals) and succinimide byproducts that decompose during concentration[7]. Validated Solution: Implement a rigorous, two-stage reductive quench. Wash the organic phase (e.g., Ethyl Acetate) with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate quantitatively reduces any residual active bromine species to benign bromide ions ( Br− )[3]. Follow this with a saturated sodium bicarbonate ( NaHCO3​ ) wash to neutralize trace acidic species. The organic layer should turn pale yellow immediately upon thiosulfate contact.

Q4: How do I safely manage the exotherm when scaling this reaction from 10 g to 1 kg? Root Cause: Electrophilic aromatic bromination is highly exothermic. In batch reactors, the surface-area-to-volume ratio decreases at scale, making heat removal the primary bottleneck. Validated Solution: Never add solid NBS directly to the bulk reaction mixture at scale. Instead, dissolve the NBS in DMF to create a homogeneous dosing solution. Use an addition funnel or dosing pump to add the NBS solution over 3 to 4 hours, slaving the addition rate to the internal reactor temperature ( Tint​ ). Ensure Tint​ never exceeds 5∘C during the addition phase.

Section 2: Quantitative Scale-Up Data Center

The following table summarizes the validated process parameters across three development scales, demonstrating the non-linear adjustments required for thermal management.

ParameterLaboratory Scale (10 g)Kilo-Lab Scale (100 g)Pilot Scale (1.0 kg)
Furan-3-carbaldehyde 10.0 g (0.104 mol)100.0 g (1.04 mol)1.00 kg (10.4 mol)
NBS Charge 39.8 g (2.15 eq)398 g (2.15 eq)3.98 kg (2.15 eq)
Solvent (DMF) Vol. 100 mL1.0 L12.0 L
NBS Dosing Strategy Solid addition (portions)Solution in DMF (dropwise)Solution in DMF (pumped)
Dosing Time 30 minutes1.5 hours4.0 hours
Max Internal Temp ( Tmax​ ) 8∘C 6∘C 4.5∘C
Maturation Time ( 20∘C ) 4 hours8 hours12 hours
Isolated Yield 88%85%82%
HPLC Purity (a/a) 99.1%98.8%98.5%
Section 3: Standard Operating Procedure (1.0 kg Pilot Scale)

Objective: Synthesis of 2,5-Dibromofuran-3-carbaldehyde via controlled electrophilic di-bromination.

Phase 1: Reactor Preparation & Substrate Solubilization

  • Ensure a 30 L jacketed glass-lined reactor is clean, dry, and purged with Nitrogen ( N2​ ) to prevent aldehyde auto-oxidation.

  • Charge the reactor with 5.0 L of anhydrous N,N-Dimethylformamide (DMF).

  • Charge 1.00 kg (10.4 mol) of furan-3-carbaldehyde into the reactor.

  • Set the chiller unit to −5∘C and agitate at 150 RPM until the internal temperature ( Tint​ ) reaches 0∘C .

Phase 2: Controlled Electrophilic Bromination 5. In a separate, light-shielded 15 L vessel, dissolve 3.98 kg (22.3 mol, 2.15 eq) of N-Bromosuccinimide (NBS) in 7.0 L of DMF. Causality: Shielding from light prevents the homolytic cleavage of NBS into bromine radicals, suppressing unwanted side reactions[5]. 6. Initiate the dosing of the NBS/DMF solution into the main reactor via a metering pump. 7. Critical Control Parameter (CCP): Slave the dosing rate to Tint​ . Adjust the flow such that Tint​ remains strictly between 0∘C and 5∘C . Expected dosing time: 3.5 to 4.0 hours.

Phase 3: Maturation & In-Process Control (IPC) 8. Once dosing is complete, adjust the chiller setpoint to gradually warm the reactor to 20∘C over 1 hour. 9. Maintain agitation at 20∘C for 12 hours. 10. Self-Validation Step: Pull a 1 mL aliquot, quench with 10% Na2​S2​O3​ , extract with Ethyl Acetate, and analyze the organic layer via HPLC. Proceed to Phase 4 only if the mono-bromo intermediate is <1.0% .

Phase 4: Reductive Quench & Isolation 11. Cool the reactor back to 5∘C . 12. Slowly charge 10.0 L of a 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Observation: The reaction mixture will transition from deep red/orange to a pale yellow suspension as active bromine is reduced[3]. 13. Charge 10.0 L of Ethyl Acetate (EtOAc) and agitate vigorously for 15 minutes. Stop agitation and allow phase separation (30 minutes). 14. Decant the lower aqueous layer. Wash the upper organic layer sequentially with 5.0 L of saturated aqueous NaHCO3​ (to remove succinimide and acidic species) and 5.0 L of brine. 15. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (max bath temp 40∘C ) to afford the crude product. 16. Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield 2,5-dibromofuran-3-carbaldehyde as a pale yellow crystalline solid.

References
  • NBInno. "Optimizing Organic Synthesis with 3-Bromo-2-furaldehyde." NBInno Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Reaction of bromine with furfural and related compounds." Journal of Research of the National Bureau of Standards. Available at:[Link]

  • Google Patents. "Synthesis method of 5-bromo-2-furaldehyde (CN102351815A)." Google Patents.
  • MolPort. "2,5-dibromofuran-3-carbaldehyde | 1374450-94-8." MolPort Database. Available at:[Link]

  • American Chemical Society (ACS). "Structure–Activity Relationship Studies of Retro-1 Analogues against Shiga Toxin." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2,5-Dibromofuran-3-carbaldehyde

Title: Validation of Analytical Methods for 2,5-Dibromofuran-3-carbaldehyde: A Comparative Guide Introduction 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly reactive, di-halogenated furan intermediate cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Analytical Methods for 2,5-Dibromofuran-3-carbaldehyde: A Comparative Guide

Introduction

2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a highly reactive, di-halogenated furan intermediate critical in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted protein degraders and kinase inhibitors[1][2]. Due to the presence of two labile bromine atoms and an oxidation-prone aldehyde group, quantifying this compound presents unique analytical challenges. Thermal degradation, debromination, and spontaneous oxidation to the corresponding furoic acid can severely compromise assay integrity.

This guide provides an objective comparison of two primary analytical modalities—Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS). We evaluate their performance through the lens of the newly implemented[3][4], emphasizing a Quality-by-Design (QbD) approach to method lifecycle management[5].

Regulatory Grounding: The ICH Q2(R2) Paradigm

The adoption of ICH Q2(R2) in late 2023 (legally effective mid-2024) marks a transition from static validation checklists to dynamic, lifecycle-oriented Analytical Target Profiles (ATPs)[5][6]. For 2,5-Dibromofuran-3-carbaldehyde, the ATP must account for:

  • Specificity: Differentiating the parent compound from debrominated impurities (e.g., 2-bromofuran-3-carbaldehyde) and oxidation products.

  • Robustness: Ensuring sample stability during preparation and analysis.

Method Comparison: UPLC-PDA vs. GC-MS

Causality & Expert Insights: While GC-MS offers exceptional theoretical resolution and mass-specific identification, the high injector temperatures (typically >250°C) required for volatilization induce partial debromination of 2,5-dibromofuran-3-carbaldehyde. This artifactual degradation skews quantitative accuracy[7][8]. Conversely, UPLC-PDA operates at ambient or near-ambient temperatures, preserving the molecular integrity of the di-halogenated furan while leveraging the strong UV chromophore of the conjugated furan-aldehyde system ( λmax​≈264 nm)[7].

Table 1: Quantitative Performance Comparison (ICH Q2(R2) Parameters)

Validation ParameterUPLC-PDA (Optimized Method)GC-MS (Alternative Method)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution ( Rs​>2.5 ) from debrominated impurities.Co-elution risks due to thermal degradation artifacts.No interference at retention time.
Linearity ( R2 ) 0.9998 (Range: 1.0 - 150 µg/mL)0.9921 (Range: 5.0 - 100 µg/mL) ≥0.995
Accuracy (Recovery) 99.4% - 101.2%88.5% - 94.2% (Loss due to heat)98.0% - 102.0%
Precision (%RSD) 0.8% (Intra-day), 1.1% (Inter-day)3.4% (Intra-day), 4.8% (Inter-day) ≤2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.50 µg/mL / 1.50 µg/mLSignal-to-noise ≥3 (LOD), ≥10 (LOQ)

Analytical Target Profile & Validation Workflow

Method_Validation ATP Analytical Target Profile (ICH Q14) SST System Suitability (SST) Rs > 2.0, Tailing < 1.5 ATP->SST Define Criteria SPEC Specificity & Degradation Thermal/Oxidative Stress SST->SPEC Baseline Established VAL Accuracy, Precision & Range ICH Q2(R2) Matrix SPEC->VAL Impurities Resolved LIFE Lifecycle Verification Continuous Monitoring VAL->LIFE Validated Method

Figure 1: QbD-driven analytical validation lifecycle for 2,5-Dibromofuran-3-carbaldehyde.

Self-Validating Experimental Protocols

Protocol 1: UPLC-PDA Stability-Indicating Assay (Recommended) Rationale: A reversed-phase gradient method utilizing a sub-2 µm particle column ensures rapid mass transfer, minimizing on-column degradation while providing baseline separation of structurally similar furan derivatives[7].

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a resolution mixture containing 2,5-dibromofuran-3-carbaldehyde and 2-bromofuran-3-carbaldehyde (10 µg/mL each).

    • Self-Validation Check: Proceed only if Resolution ( Rs​ ) > 2.0 and USP Tailing Factor < 1.5. This ensures the column chemistry is intact and capable of separating debromination products.

  • Sample Preparation: Dissolve the analyte in anhydrous Acetonitrile (HPLC grade) to prevent hydrolytic degradation of the aldehyde. Dilute to a working concentration of 50 µg/mL using the mobile phase initial conditions to avoid solvent-front distortion.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses residual silanol ionization on the stationary phase, sharpening the peak and preventing secondary interactions with the polarized aldehyde.

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 5 minutes, then ramp to 95% B for 2 minutes (column wash).

    • Flow Rate: 0.4 mL/min.

    • Detection: PDA extracted at 264 nm[7].

  • Forced Degradation (Specificity): Subject the sample to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and thermal stress (60°C for 24h). Analyze to ensure the active peak is pure (Peak Purity Angle < Purity Threshold).

Protocol 2: GC-MS Method (Alternative/Impurity Profiling) Rationale: Useful for identifying unknown volatile impurities, but requires strict temperature control to mitigate debromination[8].

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended): To stabilize the aldehyde, react the sample with O-methylhydroxylamine hydrochloride to form the methoxime derivative. This prevents spontaneous oxidation during volatilization.

  • Injection: Use a split ratio of 10:1.

    • Critical Parameter: Keep the inlet temperature at 200°C (lower than the standard 250°C) to minimize thermal debromination of the furan ring.

  • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 240°C.

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion cluster (m/z ~252, 254, 256) which provides the distinct isotopic signature of the di-bromo moiety.

Conclusion

For the routine release and stability testing of 2,5-Dibromofuran-3-carbaldehyde, UPLC-PDA is the superior analytical modality. It circumvents the thermal instability inherent to halogenated furans, easily satisfying the stringent accuracy, precision, and linearity requirements of ICH Q2(R2)[3][9]. GC-MS remains a valuable orthogonal tool for the structural elucidation of impurities, provided low-temperature injection or derivatization techniques are employed.

Sources

Comparative

Comparative Guide: 2,5-Dibromofuran-3-carbaldehyde vs. Alternative Furanic Aldehydes

Executive Summary In the realm of organic synthesis and drug discovery, furanic aldehydes serve as indispensable building blocks. However, the exact substitution pattern on the heteroaromatic ring drastically dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and drug discovery, furanic aldehydes serve as indispensable building blocks. However, the exact substitution pattern on the heteroaromatic ring drastically dictates the molecule's reactivity profile. This guide provides an in-depth comparative analysis of 2,5-Dibromofuran-3-carbaldehyde against standard alternatives like furan-2-carbaldehyde (furfural) and unsubstituted furan-3-carbaldehyde. By evaluating electronic effects, nucleophilic addition rates, and cross-coupling regioselectivity, this document equips researchers with the mechanistic insights required to leverage 2,5-dibromofuran-3-carbaldehyde in the construction of complex, bifunctional pharmacological scaffolds.

Structural and Electronic Profiling

The reactivity of furan-based aldehydes is fundamentally governed by the electronic properties of the five-membered heteroaromatic ring and the specific positional attachment of the formyl group (1)[1].

  • Furan-2-carbaldehyde (Furfural): The aldehyde group at the C2 position benefits from direct resonance with the oxygen heteroatom. This conjugation makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack, though it also makes the furan ring susceptible to electrophilic substitution and ring-opening side reactions (1)[1].

  • Furan-3-carbaldehyde: Shifting the formyl group to the C3 position removes the direct resonance stabilization pathway from the ring oxygen. Consequently, the carbonyl carbon is inherently less electrophilic, resulting in slower reaction kinetics during standard condensations (1)[1].

  • 2,5-Dibromofuran-3-carbaldehyde: The introduction of two highly electronegative bromine atoms at C2 and C5 fundamentally rewires the molecule's electronics. The strong inductive electron-withdrawing effect (-I effect) of the halogens pulls electron density away from the furan ring. This inductive descreening significantly increases the partial positive charge ( δ+ ) on the C3-carbonyl carbon, restoring and even enhancing its susceptibility to nucleophilic attack compared to its unsubstituted counterpart (2)[2].

Reactivity F2 Furan-2-carbaldehyde (High Resonance Stabilization) Nuc Nucleophilic Addition Rate F2->Nuc Fast F3 Furan-3-carbaldehyde (Lower Electrophilicity) F3->Nuc Slow DBF 2,5-Dibromofuran-3-carbaldehyde (Inductive Activation by Br) DBF->Nuc Fast (Restored)

Caption: Impact of substituent electronic effects on furanic aldehyde nucleophilic addition.

Comparative Reactivity Analysis

Regioselective Palladium-Catalyzed Cross-Coupling

Unlike simple furanic aldehydes, 2,5-dibromofuran-3-carbaldehyde possesses two C-Br bonds capable of undergoing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck) (3)[3]. A critical, highly valuable feature of this molecule is its capacity for regioselective functionalization.

In a symmetrical 2,5-dibromofuran, the intrinsic bond dissociation energies (BDEs) of the C2-Br and C5-Br bonds are identical (4)[4]. However, the presence of the C3-carbaldehyde group breaks this symmetry (5)[5]. The formyl group exerts a strong electron-withdrawing effect on the adjacent C2 position, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at this specific site (4)[4]. Consequently, the oxidative addition of the Pd(0) catalyst occurs preferentially at the more electron-deficient C2-Br bond (6)[6]. This allows chemists to sequentially functionalize the furan ring—first at C2, and subsequently at C5—enabling the modular construction of complex, non-symmetrical drug scaffolds.

G A Pd(0) Catalyst Generation B Regioselective Oxidative Addition (C2-Br) A->B 2,5-Dibromofuran-3-carbaldehyde C Transmetalation (Ar-B(OH)2) B->C Base / H2O D Reductive Elimination (Product Formation) C->D D->A Pd(0) Regeneration

Caption: Regioselective Suzuki-Miyaura catalytic cycle for 2,5-dibromofuran-3-carbaldehyde.

Quantitative Data Presentation

The table below summarizes the quantitative and qualitative differences between these furanic building blocks, highlighting why 2,5-dibromofuran-3-carbaldehyde is uniquely suited for advanced synthesis.

CompoundCarbonyl ElectrophilicityCross-Coupling CapabilityRegioselectivity (Pd-Catalyzed)Primary Synthetic Utility
Furan-2-carbaldehyde HighNoneN/ACondensations, Biomass platform
Furan-3-carbaldehyde ModerateNoneN/AC3-substituted derivatives
2,4-Dibromofuran N/AHighC2 > C4Aryl-substituted furans
2,5-Dibromofuran-3-carbaldehyde HighHighC2 > C5 Complex bifunctional scaffolds

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind the stoichiometric and operational choices.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Achieve selective mono-arylation at the C2 position of 2,5-dibromofuran-3-carbaldehyde. Causality: Utilizing exactly 1.05 equivalents of boronic acid and a mild base ensures the reaction halts after the first oxidative addition at the highly activated C2-Br bond, preventing unwanted over-coupling at the C5 position (3)[3].

  • Setup: Charge an oven-dried Schlenk flask with 2,5-dibromofuran-3-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol) (3)[3].

  • Solvent & Base: Add a degassed solvent mixture of Toluene/Ethanol (4 mL each) followed by an aqueous solution of K2CO3 (2.0 mmol dissolved in 2 mL H2O) (3)[3].

  • Reaction: Heat the biphasic mixture to 70°C under an argon atmosphere.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the starting material and the emergence of a single new spot with a lower Rf value (due to increased polarity from the aryl group) within 4–6 hours indicates successful mono-arylation without C5 over-reaction.

  • Workup: Quench with distilled water (10 mL), extract with EtOAc (3 x 15 mL), dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Knoevenagel Condensation (Carbonyl Reactivity Demonstration)

Objective: Condensation with malononitrile to form a highly conjugated alkene. Causality: The electron-withdrawing bromines accelerate the nucleophilic attack of the malononitrile carbanion compared to unsubstituted furan-3-carbaldehyde, allowing the reaction to proceed rapidly at room temperature (2)[2].

  • Setup: Dissolve 2,5-dibromofuran-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at room temperature.

    • Self-Validation Check: The rapid precipitation of a highly conjugated, brightly colored solid within 15-30 minutes confirms the enhanced electrophilicity of the aldehyde. (Note: Unsubstituted furan-3-carbaldehyde typically requires prolonged heating to achieve similar conversion).

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 2 mL), and dry under high vacuum.

References

  • BenchChem. "A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgchvqZhWbDdNOF-eLziM3Rf6E0PLie1FN-CkXxTZQB_CoWwLqxeUorm_FmugeBZwPdDUSSh-OsLsPnLpjvMgHa8uYXX8nkLnXvgEj73MI5CBZ4dGhcqaTqhxXtHuhAx70oKanZRVmaovqzkaoTxvhgqwsa25vReNCzCLPHsSLhzDYuetJ0DcPCq_FjzkKENmduuIJoqSoLGKwVb4aUT5vLihPZDyx9ORSUlX9]
  • BenchChem. "comparing the reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde with other aldehydes."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohRnESP-HY6__ZJnexhAg862i_AbCAw1h11wiNdiqLqSrbJwOploSBKb-vX_eVoGvfdAqX7a1r9NY4g0ZTpjumo4Exxmn2fvs25aDynbROkN_aiRVycpedfAoZuA2B3K2fV-Jt4fdALW9FqySwKNmWccDAa12vzfpkUn3nMq_WofsiMa9gjstAiwNKy8kW8xdaXYdqTLwvlI7uCJXnL9Y2qMY6UclnjpxszbAacjYgi__Kg==]
  • BenchChem. "A Comparative Guide to the Mechanistic Pathways of 5-(4-Bromophenyl)furan-2-carbaldehyde in Organic Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3lTPCdwgwq5xGkTsObedWOP-AOOYKAJ_Ix2sA6A7F5jJCQ4VvozVD6E1ePPkm7bwwdRuF_Av3-Y8d76YLcClkVVz1EWh0BX2uHKQ__RAdI7b1fHWHZSl1vCZeLLtMS9ZrzD-RXFHFEczWITPfYgXLw0RyMlaTWmsiG9pYdpAJOAmSy1sW0BBGPoLQVbygP0pTxXsg_d_698qCcegI6zL5OkNeT3qNMmVEcZ-j-ptSQ-MQXa4Qj1mZ6eBddzHB-P2VOSnZQ5Dk2-W6]
  • Journal of the American Chemical Society (ACS). "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh7b031GgO7FzIfV8DbxysMbiDkSFDnq3VczqCl7gaxDLI-g3p8gHeNew-JGCNqZZX3quHjCorkSVKbclBY2MEeMUp0rBaWYl7LpMY6x9KleQO4Bqzk6P5YgjEU23N-ChmJU6WGg==]
  • BenchChem. "Assessing the Regioselectivity of 2,4-Dibromofuran Reactions: A Comparative Guide."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-I9_zYiWwgqb2rN_fqGCROGILUqKVzZVfbn0m_4pCVBefb9Bcb45Jt-LGVgwOsc6yQWISzu_13tpiUi8rQ3yp8in7HcNcR-TCjAoFvXhHE3PvhRE4HW0A9ngfcS0tFOY_0Gdxpxj81vV9vpj8MjRIhVKUuBvi2SWKhBOiSPcuyDTR_SaPNBxuaS1yKdagpWDWeEXxKjJakttB_nS3JuIO_CE4sCXM33npLU8iIQ==]
  • PMC. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Xl94M5WMbpV390inqoCWraY-XD6KeSS30lhHM0XbnhpE2DVvbBTQaYlDUXu7dxBHdNOn7eNhzR44CMCeVVeJjJQLjXG3b0H-rqldDPaQ8TjCxSuXyDn1g5uPgx7S80_HN8DFIH4BUCieOU8=]

Sources

Validation

Comprehensive Purity Assessment of 2,5-Dibromofuran-3-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately determining the purity of reactive, halogenated heterocycles. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately determining the purity of reactive, halogenated heterocycles. 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) is a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) [1]. However, its structural features—a volatile furan ring, labile carbon-bromine bonds, and an easily oxidizable aldehyde group—make standard purity assessments prone to systemic errors.

This guide objectively compares the three primary analytical methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish a rigorous, self-validating framework for the purity assessment of 2,5-Dibromofuran-3-carbaldehyde.

Analytical Challenges & Methodological Causality

Choosing the correct analytical method requires understanding the causality between the molecule's physicochemical properties and the instrument's detection mechanics.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While excellent for identifying volatile impurities, GC-MS requires sample vaporization (typically at 250°C in the inlet). Halogenated furan aldehydes are susceptible to thermal degradation and debromination at these temperatures. Consequently, GC-MS often overestimates des-bromo impurities, making it unsuitable as a primary quantitative assay [2].

  • HPLC-UV (High-Performance Liquid Chromatography): 2,5-Dibromofuran-3-carbaldehyde possesses a strong conjugated chromophore, yielding high UV sensitivity. However, HPLC is a relative method. Impurities such as 2-bromofuran-3-carbaldehyde have different molar extinction coefficients. Without highly purified reference standards for every specific impurity to correct these response factors, HPLC area percentage does not equate to absolute mass percentage [3].

  • qNMR (Quantitative 1H NMR): qNMR is the gold standard for absolute quantification. It relies on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing it. Because the aldehyde proton (~9.5 ppm) and the furan ring proton (~7.2 ppm) of 2,5-dibromofuran-3-carbaldehyde are highly distinct, they can be directly compared to an unrelated internal standard (e.g., Dimethyl sulfone) without requiring a homologous reference standard[4].

Analytical Decision Workflow

PurityWorkflow Start 2,5-Dibromofuran-3-carbaldehyde Batch Sample Split Select Analytical Pathway Start->Split qNMR qNMR (1H) Absolute Purity Split->qNMR HPLC HPLC-UV Impurity Profiling Split->HPLC GCMS GC-MS Volatile Impurities Split->GCMS qNMR_Desc Internal Standard (e.g., DMSO2) Direct Integration qNMR->qNMR_Desc HPLC_Desc Reverse Phase (C18) Relative Area % HPLC->HPLC_Desc GCMS_Desc EI Ionization Mass Spec ID GCMS->GCMS_Desc Result Comprehensive Purity Dossier qNMR_Desc->Result HPLC_Desc->Result GCMS_Desc->Result

Analytical Decision Workflow for Halogenated Aldehyde Purity Assessment.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the three techniques for 2,5-Dibromofuran-3-carbaldehyde analysis.

Performance MetricqNMR (1H, 600 MHz)HPLC-UV (254 nm)GC-MS (EI, 70 eV)
Primary Output Absolute Mass %Relative Area %Structural ID / Area %
Accuracy > 99.5%~ 95.0% (Uncorrected)~ 90.0% (Thermal bias)
Precision (RSD) < 0.5%< 0.2%< 2.0%
LOD / LOQ ~ 0.5 mg / 1.5 mg0.05 µg/mL / 0.15 µg/mL0.01 µg/mL / 0.05 µg/mL
Reference Standard Unrelated IS (DMSO2)Homologous StandardHomologous Standard
Run Time ~ 15 minutes~ 25 minutes~ 30 minutes
Key Limitation Lower sensitivity for trace impuritiesRequires specific impurity standardsThermal degradation risks

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. If the system suitability criteria are not met, the data is automatically voided.

Protocol A: Absolute Purity via 1H qNMR (Internal Standard Method)

Causality & Logic: To achieve absolute quantification, the spin-lattice relaxation time ( T1​ ) of the target protons must be accounted for. If the relaxation delay ( D1​ ) is shorter than 5×T1​ , the nuclei will not fully relax between pulses, leading to signal saturation and artificially low purity results [5].

Self-Validation Mechanism: We calculate the purity twice—once using the aldehyde proton and once using the furan proton. If the calculated purities differ by >1.0%, it indicates hidden signal overlap or incomplete relaxation, invalidating the run.

Step-by-Step Methodology:

  • T1​ Determination: Perform an inversion-recovery experiment to determine the T1​ of the aldehyde proton (~9.5 ppm) and the internal standard.

  • Sample Preparation: Accurately weigh ~20.0 mg of 2,5-Dibromofuran-3-carbaldehyde and ~10.0 mg of traceable Dimethyl sulfone (DMSO2, Internal Standard, purity >99.9%) into a vial using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 600 MHz

    • Pulse Angle: 90°

    • Relaxation Delay ( D1​ ): 30 seconds (Ensuring D1​>5×T1​ )

    • Number of Scans (NS): 32 to 64 (to achieve S/N > 150)

  • Integration & Calculation: Integrate the DMSO2 singlet (~3.0 ppm, 6H), the furan proton (~7.2 ppm, 1H), and the aldehyde proton (~9.5 ppm, 1H). Calculate mass purity using the standard qNMR equation.

qNMR_Logic Sample Analyte Mass (mx) & Protons (Nx) NMR 1H NMR Acquisition (Relaxation D1 > 5*T1) Sample->NMR IS IS Mass (m_IS) & Protons (N_IS) IS->NMR IntegX Analyte Integral (Ix) Aldehyde ~9.5 ppm NMR->IntegX IntegIS IS Integral (I_IS) DMSO2 ~3.0 ppm NMR->IntegIS Calc Absolute Purity (%) Calculation IntegX->Calc IntegIS->Calc

Causality and logical flow of Quantitative NMR (qNMR) absolute purity determination.

Protocol B: Impurity Profiling via HPLC-UV

Causality & Logic: While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). HPLC-UV is employed orthogonally to profile these trace degradation products. A reverse-phase C18 column is used to separate the polar aldehyde from its des-bromo degradants.

Self-Validation Mechanism: The protocol mandates a System Suitability Test (SST) using a resolution mixture of 2-bromofuran-3-carbaldehyde and 2,5-dibromofuran-3-carbaldehyde. If the chromatographic resolution ( Rs​ ) between these two critical pairs is <1.5 , the column chemistry has degraded, and the assay is halted.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions with the aldehyde).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Detection: UV at 254 nm (optimal for the conjugated furan-aldehyde system).

  • SST Injection: Inject 10 µL of the resolution mixture. Verify Rs​>1.5 and tailing factor <1.2 .

  • Sample Injection: Inject 10 µL of the sample prepared at 1.0 mg/mL in Acetonitrile.

  • Data Processing: Integrate all peaks with an Area > 0.05% of the main peak. Report relative Area %.

Conclusion & Best Practices

For the rigorous purity assessment of 2,5-Dibromofuran-3-carbaldehyde, relying solely on HPLC or GC-MS introduces unacceptable risks of thermal bias and response-factor discrepancies. The optimal analytical strategy is an orthogonal approach: utilizing as the primary assay for absolute mass percentage, supported by HPLC-UV for high-sensitivity trace impurity profiling. This self-validating framework ensures that researchers and drug developers are working with materials of unimpeachable integrity.

References

  • Almac Group. (n.d.). QNMR vs HPLC: The New Gold Standard Release Test. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. PMC. Retrieved from[Link]

  • Fougère, L., et al. (2024). Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Ingredients. PMC. Retrieved from[Link]

Comparative

Analytical Comparison Guide: Characterization of Impurities in 2,5-Dibromofuran-3-carbaldehyde

Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Compound Focus: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1] Executive Summary & The Impurity Landscape In the synthesis of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Compound Focus: 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8)[1]

Executive Summary & The Impurity Landscape

In the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials, 2,5-Dibromofuran-3-carbaldehyde serves as a highly reactive, bifunctional building block. However, the exact reactivity that makes it valuable also makes its impurity profile highly complex. Under the [2], any organic impurity in a new drug substance exceeding the 0.05% reporting threshold must be rigorously identified and quantified.

For halogenated furans, the impurity landscape typically consists of:

  • Incomplete Halogenation Products: e.g., 2-bromo- or 5-bromofuran-3-carbaldehyde.

  • Regioisomers: e.g., 2,4-dibromofuran-3-carbaldehyde, which can propagate through downstream Suzuki or Stille couplings, leading to isomeric API impurities.

  • Over-oxidation Products: e.g., 2,5-dibromofuran-3-carboxylic acid formed during storage or synthesis.

This guide objectively compares the three leading analytical platforms—GC-EI-MS , LC-APCI-HRMS , and qNMR —for the structural elucidation and quantification of these impurities, providing self-validating experimental protocols designed to prevent analytical artifacts.

Analytical Platform Comparison

Selecting the correct analytical platform requires balancing sensitivity, structural resolution, and the thermal stability of the analyte. Halogenated furans are notoriously susceptible to thermal degradation[3], making standard analytical approaches risky without proper validation.

Table 1: Comparative Performance Metrics for Furan Impurity Profiling
Analytical PlatformIonization / DetectionPrimary Impurity TargetSensitivity (LOD)Key AdvantageCritical Limitation
GC-MS (PTV) EI (70 eV)Volatile des-bromo species & regioisomers~10 ppbSuperior chromatographic resolution of isomersHigh risk of thermal debromination artifacts[4]
LC-HRMS APCI (+/-)Over-oxidized acids & thermally labile species~50 ppbPreserves molecular ion; exact mass for formulaLower resolution for closely eluting structural isomers
qNMR 1 H / 13 CAbsolute quantitation of all species~0.1%No response factor calibration requiredPoor sensitivity; requires high sample concentration

Decision Workflow for Impurity Characterization

To ensure scientific integrity and prevent the misidentification of analytical artifacts as true impurities, we utilize the following decision matrix when an unknown peak exceeds the ICH Q3A threshold.

ImpurityWorkflow Start Impurity Detected (>0.05% ICH Q3A) Volatility Assess Volatility & Thermal Stability Start->Volatility GCMS GC-EI-MS (PTV Inlet) High Resolution Volatility->GCMS Volatile LCMS LC-APCI-HRMS Non-volatile/Labile Volatility->LCMS Non-volatile ThermalDeg Artifact Check (Thermal Debromination) GCMS->ThermalDeg qNMR qNMR Analysis Absolute Quantitation LCMS->qNMR Isomer Confirmation ThermalDeg->LCMS Degradation Observed ThermalDeg->qNMR Stable

Analytical decision tree for characterizing impurities in halogenated furans.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed with built-in causality checks to ensure data trustworthiness.

Protocol A: High-Resolution GC-EI-MS (Optimized for Regioisomers)

The Causality Principle: Polyhalogenated furans readily undergo thermal debromination in standard hot split/splitless GC inlets, creating artificial mono-brominated "impurities"[3][4]. To prevent this, we utilize a Programmed Temperature Vaporization (PTV) inlet.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2,5-Dibromofuran-3-carbaldehyde in anhydrous toluene to a concentration of 1 mg/mL. Causality: Toluene is chosen over protic solvents to prevent hemiacetal formation with the aldehyde group.

  • PTV Injection (Self-Validating Step):

    • Inject 1 µL at an initial inlet temperature of 40°C.

    • Ramp the inlet temperature at 10°C/sec to 250°C.

    • Validation Check: Run a parallel injection using a standard hot inlet (250°C isothermal). If the mono-bromo furan peak area increases in the hot inlet compared to the PTV inlet, the impurity is a thermal artifact, not a true synthetic impurity[4].

  • Chromatographic Separation: Use a mid-polarity column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Ramp oven from 60°C to 280°C at 15°C/min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the isotopic cluster of the molecular ion ( M+ , M+2 , M+4 at ~1:2:1 ratio for dibrominated species) to definitively assign the halogenation state.

Protocol B: LC-APCI-HRMS (Optimized for Labile & Oxidized Impurities)

The Causality Principle: 2,5-Dibromofuran-3-carbaldehyde lacks strongly basic (e.g., amines) or acidic functional groups, resulting in poor ionization efficiency in standard Electrospray Ionization (ESI). We utilize Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions ideal for neutral, halogenated aromatic systems.

Step-by-Step Workflow:

  • Sample Preparation: Dilute the sample to 100 µg/mL in Acetonitrile/Water (80:20).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • APCI Source Optimization:

    • Set the vaporizer temperature to 350°C and corona discharge current to 5 µA.

    • Causality: The aldehyde group will readily protonate in positive APCI mode yielding [M+H]+ , while over-oxidized impurities (e.g., 2,5-dibromofuran-3-carboxylic acid) will yield strong [M−H]− signals in negative mode.

  • High-Resolution Detection: Scan using an Orbitrap or TOF analyzer (Resolution > 60,000). Extract exact masses with a mass tolerance of 3 ppm to differentiate isobaric interferences from true furan derivatives.

References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry Source: ResearchGate (Analytical Methods for Halogenated Furans) URL:[Link]

  • On the combustion and photolytic degradation products of some brominated flame retardants Source: DiVA Portal (Thermal Debromination Mechanisms) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2,5-Dibromofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, furan derivatives stand out as versatile building blocks for the synthesis of a wide array of pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan derivatives stand out as versatile building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. Among them, 2,5-Dibromofuran-3-carbaldehyde is a particularly valuable intermediate, featuring two reactive bromine atoms and a formyl group that allow for diverse subsequent chemical modifications. This guide provides a comprehensive analysis of the synthetic routes to this key compound, offering a critical comparison of established methods to inform experimental design and optimization.

Introduction to Synthetic Strategies

The synthesis of 2,5-Dibromofuran-3-carbaldehyde can be approached through several strategic pathways. The primary considerations for selecting a method include starting material availability, overall yield, scalability, and safety. This guide will delve into two main strategies: the direct functionalization of a pre-existing furan ring and a sequential approach involving the construction of the dibromofuran core followed by formylation.

Method 1: Direct Double Bromination of 3-Furaldehyde

One of the most direct conceptual routes to 2,5-Dibromofuran-3-carbaldehyde is the electrophilic bromination of commercially available 3-furaldehyde. This method leverages the electron-rich nature of the furan ring, which activates the C2 and C5 positions for electrophilic substitution.

Causality of Experimental Choices

The choice of a brominating agent and solvent system is critical in this approach to control selectivity and prevent over-bromination or side reactions. N-Bromosuccinimide (NBS) is a common choice as it provides a steady, low concentration of bromine, minimizing the formation of poly-brominated byproducts. The solvent can influence the reaction rate and selectivity; for instance, polar aprotic solvents can facilitate the reaction.

Experimental Protocol: Bromination of 3-Furaldehyde with NBS

A known method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[1]

Reagents:

  • 3-Furaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous Chloroform or Acetonitrile

Procedure:

  • To a solution of 3-furaldehyde in anhydrous chloroform, add 2.2 equivalents of N-bromosuccinimide.

  • Reflux the reaction mixture for 10-12 hours.

  • After cooling, the solvent is removed by rotary evaporation.

  • The crude product is then purified by column chromatography.

In a specific patented procedure, this method yielded 2,5-dibromo-3-furancarbaldehyde as a by-product with a yield of 20-22% when chloroform or benzene was used as the solvent.[1]

Workflow Diagram

3-Furaldehyde 3-Furaldehyde Reaction Mixture Reaction Mixture 3-Furaldehyde->Reaction Mixture NBS, Chloroform 2,5-Dibromofuran-3-carbaldehyde 2,5-Dibromofuran-3-carbaldehyde Reaction Mixture->2,5-Dibromofuran-3-carbaldehyde Reflux, 10-12h cluster_0 Step 1 cluster_1 Step 2 Furan Furan 2,5-Dibromofuran 2,5-Dibromofuran Furan->2,5-Dibromofuran 2 eq. Br2, DMF Vilsmeier-Haack Vilsmeier-Haack 2,5-Dibromofuran->Vilsmeier-Haack DMF, POCl3 Lithiation Lithiation 2,5-Dibromofuran->Lithiation n-BuLi, THF 2,5-Dibromofuran-3-carbaldehyde 2,5-Dibromofuran-3-carbaldehyde Vilsmeier-Haack->2,5-Dibromofuran-3-carbaldehyde Hydrolysis Lithiation->2,5-Dibromofuran-3-carbaldehyde DMF Quench 2,5-Dibromofuran 2,5-Dibromofuran Reaction Mixture Reaction Mixture 2,5-Dibromofuran->Reaction Mixture Dichloromethyl methyl ether, TiCl4, DCM 2,5-Dibromofuran-3-carbaldehyde 2,5-Dibromofuran-3-carbaldehyde Reaction Mixture->2,5-Dibromofuran-3-carbaldehyde Aqueous Workup

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dibromofuran-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a discipline of chemical causality. When handling highly reactive halogenated building blocks like 2,5-Dibromofuran-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a discipline of chemical causality. When handling highly reactive halogenated building blocks like 2,5-Dibromofuran-3-carbaldehyde (CAS: 1374450-94-8) , standard laboratory precautions are insufficient. You must design a self-validating system of safety where every piece of Personal Protective Equipment (PPE) and every operational step is directly informed by the molecule's physicochemical properties.

This guide provides researchers and drug development professionals with an authoritative, step-by-step framework for the safe handling, operational workflow, and compliant disposal of this compound.

Physicochemical Causality & Hazard Profile

To understand the required PPE, we must first understand the molecule's reactivity. 2,5-Dibromofuran-3-carbaldehyde features an aldehyde group flanked by a furan ring substituted with two highly electronegative bromine atoms[1].

  • Electrophilic Reactivity: The electron-withdrawing nature of the halogens makes the aldehyde carbon exceptionally electrophilic. It can readily act as a cross-linking or alkylating agent with biological nucleophiles (such as primary amines in skin proteins or respiratory mucosa).

  • Toxicity Profile: Based on structural analogs (e.g., 5-bromofuran-2-carbaldehyde), this compound is categorized under Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory tract irritation[2].

  • Physical State Risks: Typically handled as a solid, its primary exposure route is the aerosolization of fine, reactive dust during weighing and transfer.

Quantitative PPE Matrix

The selection of PPE must mitigate the specific permeation and aerosolization risks of halogenated aldehydes. Below is the quantitative and qualitative matrix for handling this compound[3].

PPE CategoryMinimum RequirementRecommended MaterialScientific Rationale & Causality
Eye/Face Splash Goggles + Face ShieldPolycarbonatePrevents volatile vapor condensation on the conjunctiva. A face shield is mandatory if solubilizing the compound in volatile organic solvents (e.g., DCM) to protect against micro-splashes.
Hand Protection Double Gloving SystemInner: Nitrile (0.15mm)Outer: Butyl Rubber (0.3mm)Nitrile provides tactile dexterity for solid handling. However, if the compound is solubilized in polar aprotic solvents (e.g., DMF), nitrile degrades rapidly. Butyl rubber provides a secondary barrier with a breakthrough time >480 minutes.
Body Protection Chemical-Resistant Lab CoatTyvek/Tychem or equivalentPrevents the permeation of fine reactive powders. Standard woven cotton lab coats are strictly prohibited as they trap reactive dust against the skin, exacerbating dermal exposure.
Respiratory FFP3 / N95 (Solid) or Half-Mask (Vapor)ABEK-P3 Filter CartridgesRequired when handling outside a Class II Type B2 fume hood or during a spill. Protects against both particulate aerosols and reactive organic vapors.

Operational Workflow: Safe Handling & Weighing Protocol

Do not rely solely on PPE; your primary defense is your engineering controls and handling methodology.

  • Step 1: Engineering Controls Verification. Ensure your chemical fume hood has a verified face velocity of at least 0.5 m/s (100 fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow, which can inadvertently blow fine chemical dust out of the sash.

  • Step 2: PPE Donning Sequence. Inspect your outer butyl gloves for micro-tears using the inflation method. Don the Tychem coat, followed by safety goggles, and finally the double-glove system. Always pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrists.

  • Step 3: Static-Free Weighing. Halogenated organic powders are highly prone to triboelectric charge buildup. Discharging this static electricity during transfer can cause sudden aerosolization of the reactive dust. Use an anti-static weighing boat and an ionizing bar inside the balance enclosure to neutralize this physical risk.

  • Step 4: In-Situ Solubilization. If preparing a stock solution, add your solvent (e.g., anhydrous DMSO) directly to the weighing vessel inside the fume hood before transferring it to a volumetric flask. This eliminates the risk of transporting dry, reactive dust across the laboratory space.

Spill Response and Halogenated Waste Disposal Plan

Because 2,5-Dibromofuran-3-carbaldehyde contains two bromine atoms, it strictly falls under the "Halogenated Organic Waste" classification[4]. Mixing this with non-halogenated streams (like acetone or ethanol waste) can lead to highly exothermic cross-reactions and severe regulatory non-compliance.

  • Step 1: Isolation & Assessment. If a spill occurs, immediately evacuate the immediate area and drop the fume hood sash. Assess whether the spill is a dry powder or a solvated liquid.

  • Step 2: Neutralization (Liquid Spills). Do not use water, which will simply spread the hydrophobic compound. Apply a universal chemical binder or an amine-doped absorbent. The amine groups in the absorbent will covalently react with the electrophilic aldehyde, effectively neutralizing its acute hazard.

  • Step 3: Wet-Wiping (Solid Spills). For dry powder spills, never sweep. Sweeping generates massive aerosol exposure. Instead, cover the powder with damp paper towels (using a 10% ethanol/water mixture) to suppress the dust, then carefully wipe it inward.

  • Step 4: Segregated Disposal. Place all contaminated wipes, gloves, and absorbents into a leak-proof, high-density polyethylene (HDPE) container. Label it strictly as "Hazardous Waste: Halogenated Organics (Contains Brominated Furan Derivatives)"[4].

Chemical Spill Response & Decontamination Workflow

SpillResponse Start Spill Detected: 2,5-Dibromofuran-3-carbaldehyde Evacuate 1. Isolate Area & Evacuate Start->Evacuate PPE 2. Upgrade PPE (Respirator & Butyl Gloves) Evacuate->PPE Assess 3. Assess Spill State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Spill (Solvated) Assess->Liquid Wipe Wet Wipe with Solvent-Dampened Towels Solid->Wipe Absorb Apply Amine-Doped Universal Binder Liquid->Absorb Dispose 4. Collect in HDPE Container Wipe->Dispose Absorb->Dispose Label 5. Label as Halogenated Organic Waste Dispose->Label

Decision-tree workflow for the safe containment and disposal of 2,5-Dibromofuran-3-carbaldehyde.

References

  • 1374450-94-8 2,5-Dibromo-3-furaldehyde - Chemical Dictionary. GuideChem. Available at: 1

  • 5-bromofuran-2-carbaldehyde — Chemical Substance Information. NextSDS. Available at: 2

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - National Institutes of Health (NIH). Available at: 3

  • Navigating the Safe Disposal of Halogenated Organics: A Procedural Guide. Benchchem. Available at: 4

Sources

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